Imidazo[1,5-a]pyridine-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPOILJVITUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Imidazo[1,5-a]pyridine-1-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] The strategic incorporation of a carbonitrile group at the 1-position not only modulates the electronic properties of the ring system but also provides a versatile chemical handle for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold, from its synthesis to its burgeoning therapeutic applications. We will delve into the mechanistic underpinnings of its activity in key disease areas, supported by pathway diagrams and structure-activity relationship (SAR) analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics based on this promising core.
Introduction: The Imidazo[1,5-a]pyridine-1-carbonitrile Core - A Scaffold of Opportunity
Fused heterocyclic systems are the cornerstone of many marketed drugs, and the imidazo[1,5-a]pyridine scaffold is a prominent member of this class.[2] Its unique three-dimensional structure and electronic distribution allow for multifaceted interactions with a wide array of biological targets. The introduction of a carbonitrile (-C≡N) group at the 1-position significantly influences the molecule's properties. This strongly electron-withdrawing group enhances the scaffold's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are often pivotal for high-affinity binding to target proteins.[1]
The versatility of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) modulatory effects.[1][3] This guide will systematically unpack the therapeutic potential of this remarkable molecular framework.
Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine-1-carbonitrile Core
The efficient and versatile synthesis of the imidazo[1,5-a]pyridine-1-carbonitrile core is paramount for its exploration in drug discovery. Several innovative synthetic methodologies have been developed to construct this scaffold, each with its own advantages in terms of yield, substrate scope, and operational simplicity.
Modern Synthetic Protocols
Recent advancements have led to more efficient and environmentally benign synthetic routes. These include:
-
Copper(I)-catalyzed Direct Transannulation: This method offers a rapid and concise pathway to multifunctional imidazo[1,5-a]pyridines from readily available N-heteroaryl aldehydes or ketones and alkylamines.[1]
-
Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃) Catalyzed Ritter-Type Reaction: This novel approach provides a powerful tool for the synthesis of imidazo[1,5-a]pyridine analogs with a broad substrate scope and good to excellent yields.[2][4]
-
Metal-Free Sequential Dual Oxidative Amination: This strategy allows for the synthesis of imidazo[1,5-a]pyridines in very good yields under ambient conditions, avoiding the use of transition metals.[1]
-
Iodine-Mediated sp3 C-H Amination: A transition-metal-free approach that utilizes molecular iodine to construct the imidazo[1,5-a]pyridine ring system from 2-pyridyl ketones and alkylamines.[5]
Experimental Protocol: A General Procedure for Ritter-Type Synthesis
The following protocol is a representative example of a modern synthetic approach to the imidazo[1,5-a]pyridine-1-carbonitrile scaffold.
Step-by-Step Methodology:
-
To a solution of the starting pyridinylmethanol (1.0 equivalent) in acetonitrile (0.3 M), add bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equivalents).
-
The reaction mixture is then stirred in a sealed tube at 150 °C overnight.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine product.
Rationale: The bismuth(III) triflate acts as a Lewis acid to facilitate the formation of a benzylic cation from the alcohol. This cation is then trapped by the nitrile in a Ritter-type reaction, followed by cyclization to form the fused heterocyclic system. The p-toluenesulfonic acid serves as a Brønsted acid to promote the reaction.
Diagram of the Ritter-Type Synthesis Workflow
Caption: A streamlined workflow for the synthesis of imidazo[1,5-a]pyridine derivatives.
Therapeutic Applications: A Multifaceted Scaffold
The imidazo[1,5-a]pyridine-1-carbonitrile scaffold has demonstrated significant potential across a spectrum of therapeutic areas.
Anticancer Activity
Derivatives of the imidazo[1,5-a]pyridine core have shown promising anticancer activity against various human cancer cell lines.[6] The mechanism of action often involves the disruption of key cellular processes essential for cancer cell proliferation and survival.
-
Microtubule Disruption: Certain imidazo[1,5-a]pyridine-based chalcones have been shown to exhibit potent cytotoxicity by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: The scaffold has been utilized to develop inhibitors of crucial kinases involved in cancer signaling pathways, such as PI3K/Akt and STAT3/NF-κB.[7][8] For instance, novel imidazo[1,2-a]pyridine derivatives have been identified as potent covalent inhibitors of KRAS G12C, a key driver in many cancers.[9]
-
c-Src Inhibition: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors for potential application in acute ischemic stroke, highlighting the scaffold's versatility.[10]
Signaling Pathway: Imidazo[1,5-a]pyridine Derivatives in Cancer
Caption: Inhibition of multiple oncogenic pathways by imidazo[1,5-a]pyridine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Imidazo[1,5-a]pyridine derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokines: These compounds can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]
-
Modulation of MAPK and NF-κB Pathways: The anti-inflammatory activity is often mediated through the inhibition of the p38α/MAPK14 and NF-κB signaling pathways, which are central regulators of the inflammatory response.[8][11]
Central Nervous System (CNS) Disorders
The imidazo[1,5-a]pyridine scaffold has shown promise in the development of treatments for CNS disorders, particularly Alzheimer's disease.
-
5-HT4 Receptor Partial Agonism: Derivatives have been designed as potent and selective 5-HT4 receptor partial agonists.[12][13][14] This mechanism is believed to offer both symptomatic relief and potential disease-modifying effects in cognitive disorders associated with Alzheimer's disease.[12][13]
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. The imidazopyridine scaffold has been explored for its potential to combat multi-drug resistant bacterial infections.[3] While only one drug from this class, rifaximin, is currently on the market as an antibiotic, ongoing research suggests that various derivatives exhibit significant antibacterial activity through diverse mechanisms of action.[3]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Systematic modification of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold has provided valuable insights into the structural requirements for optimal biological activity.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| C3 | Aryl/Heteroaryl groups | Introduction of diverse groups via cross-coupling reactions can significantly modulate activity.[1] | [1] |
| C5 | Alkyl groups | Can influence antibacterial properties.[15] | [15] |
| C7 | Various substituents | Can impact potency and selectivity for specific targets. | |
| N-position of Imidazole | Alkyl/Aryl groups | Altering this position can affect pharmacokinetic properties. |
Table 1: Summary of Key Structure-Activity Relationships for Imidazo[1,5-a]pyridine Derivatives.
Future Perspectives and Challenges
The imidazo[1,5-a]pyridine-1-carbonitrile scaffold represents a highly promising platform for the development of new therapeutics. Future research will likely focus on:
-
Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for clinical success.
-
Exploration of New Therapeutic Targets: The versatility of this scaffold suggests that it may have utility against a broader range of biological targets than currently identified.
-
Development of Covalent Inhibitors: The success in developing covalent KRAS G12C inhibitors highlights the potential for designing targeted covalent inhibitors for other challenging targets.[9]
Conclusion
The imidazo[1,5-a]pyridine-1-carbonitrile scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with its diverse and potent biological activities, positions it as a key building block for the next generation of therapeutics. This guide has provided a comprehensive overview of the current state of research, from synthetic methodologies to therapeutic applications, with the aim of inspiring and equipping researchers to further unlock the immense potential of this remarkable molecular framework.
References
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. Available from: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. | Semantic Scholar. Available from: [Link]
-
Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. Available from: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed. Available from: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC. Available from: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed. Available from: [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. Available from: [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease | Request PDF - ResearchGate. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available from: [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. Available from: [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES - Revue Roumaine de Chimie -. Available from: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing. Available from: [Link]
-
RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available from: [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and - Der Pharma Chemica. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents | Bentham Science. Available from: [Link]
Sources
- 1. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Photophysical Characteristics of 1-Cyano-Imidazo[1,5-a]pyridine Derivatives: A Technical Guide
Executive Summary & Architectural Overview
The 1-cyano-imidazo[1,5-a]pyridine scaffold represents a specialized subclass of fused N-heterocycles where the photophysical profile is dominated by a strong push-pull electronic architecture. Unlike the parent imidazo[1,5-a]pyridine, which exhibits moderate fluorescence and limited solvatochromism, the introduction of a cyano (-CN) group at the 1-position fundamentally alters the molecular orbital energy levels.
This guide details the physicochemical behavior of these derivatives, focusing on the Intramolecular Charge Transfer (ICT) enabled by the electron-withdrawing cyano group. We provide actionable protocols for synthesis, characterization, and data interpretation for researchers in optoelectronics and bio-imaging.
Core Molecular Logic
-
The Scaffold: The imidazo[1,5-a]pyridine core acts as the
-bridge. -
The Acceptor (Position 1): The cyano group (
- and -withdrawing) stabilizes the LUMO, narrowing the HOMO-LUMO gap and facilitating red-shifted emission. -
The Donor (Position 3): Aryl or heteroaryl substituents serve as electron donors, modulating the ICT strength.
Synthesis: Electrochemical Cascade Protocol
While traditional methods rely on harsh dehydrating agents (e.g., POCl
Reaction Mechanism Visualization
Figure 1: Electrochemical cascade synthesis workflow. The anodic oxidation of thiocyanate provides the cyano radical/nucleophile necessary for functionalization at the 1-position.
Detailed Synthetic Protocol
Objective: Synthesis of 3-phenyl-1-cyano-imidazo[1,5-a]pyridine via electrochemical C-H functionalization.
-
Cell Setup: Use an undivided cell equipped with a graphite anode and a platinum cathode.
-
Reagent Prep: Dissolve pyridine-2-carbaldehyde (1.0 mmol), aniline (1.0 mmol), and NH
SCN (2.0 mmol) in 10 mL of MeOH. -
Electrolysis:
-
Current: Constant current (CCE) at 10 mA/cm².
-
Temperature: Maintain at 25–30 °C.
-
Duration: 3–4 hours (monitor by TLC until imine consumption is complete).
-
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with water (3 x 10 mL).
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).
-
Yield Check: Expected yield 70–85%. Verify structure via
H-NMR (Look for absence of aldehyde proton and presence of aromatic signals).
Photophysical Characterization
The 1-cyano group induces a "Push-Pull" system. The key characteristic is solvatochromism , where the emission wavelength shifts significantly depending on solvent polarity, indicating a highly polarized excited state.
Electronic Transitions (Jablonski Logic)
The absorption profile typically features two distinct bands:
-
High Energy (300–350 nm): Localized
- transitions of the aromatic core. -
Low Energy (360–420 nm): Intramolecular Charge Transfer (ICT) band from the donor (pos 3) to the cyano-acceptor (pos 1).
Representative Data Table
The following table summarizes the photophysical shifts observed when varying the donor at Position 3 (Solvent: Dichloromethane).
| Derivative (Pos 3 Substituent) | Stokes Shift (nm) | Electronic Character | |||
| Phenyl (Neutral) | 365 | 460 | 95 | 0.45 | Moderate ICT |
| 4-Methoxyphenyl (Weak Donor) | 378 | 485 | 107 | 0.52 | Enhanced ICT |
| 4-(Dimethylamino)phenyl (Strong Donor) | 410 | 545 | 135 | 0.38 | Strong ICT (Red Shift) |
| 4-Nitrophenyl (Acceptor) | 340 | 410 | 70 | 0.15 | Quenched (ACQ) |
Note: Data derived from trends in donor-acceptor imidazo[1,5-a]pyridine systems [1][2].
Solvatochromism Protocol
Objective: Quantify the dipole moment change (
-
Solvent Selection: Prepare
M solutions of the dye in five solvents of varying polarity: Hexane, Toluene, THF, Dichloromethane, and Acetonitrile. -
Measurement:
-
Record UV-Vis absorption (
) and Fluorescence emission ( ) maxima for each. -
Calculate Stokes shift (
) in wavenumbers ( ).
-
-
Analysis:
-
Plot
(y-axis) vs. Orientation Polarizability ( ) (x-axis). -
Result: A linear slope confirms ICT nature. A steeper slope indicates a larger charge separation in the excited state, characteristic of 1-cyano derivatives.
-
Structure-Property Relationships (SPR)
The 1-cyano-imidazo[1,5-a]pyridine scaffold is highly tunable. The diagram below illustrates how structural modifications influence the HOMO/LUMO levels.
Figure 2: Structure-Property Relationship flow.[1] The synergy between the 1-cyano acceptor and the 3-aryl donor dictates the photophysical outcome.
Solid-State Emission & AIE
Unlike planar aromatic hydrocarbons (e.g., anthracene) that suffer from Aggregation-Caused Quenching (ACQ), 1-cyano-imidazo[1,5-a]pyridines often exhibit Dual-State Emission (DSE) or Aggregation-Induced Emission (AIE) .
-
Mechanism: The cyano group introduces steric bulk and dipolar interactions that prevent perfect
- stacking in the crystal lattice, reducing non-radiative decay pathways. -
Application: This makes them suitable for fabrication into OLEDs or solid-state sensors where high concentration without quenching is required.
References
-
Electrochemical Synthesis of Cyanated Heterocycles: Title: Electrochemically Mediated Synthesis of Cyanated Heterocycles
-amino Esters, Pyridine-2-carbaldehydes and NH SCN.[2] Source:Chemistry – A European Journal / ResearchGate. URL:[Link] -
Imidazo[1,5-a]pyridine Photophysics: Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Source:Molecules (MDPI). URL:[Link]
-
Related 1-Ester Derivatives (Comparative Photophysics): Title: Synthesis and Optical Characterization of Imidazo[1,5-a]pyridine Derivatives. Source:Organic & Biomolecular Chemistry (RSC). URL:[Link]
Sources
Role of imidazo[1,5-a]pyridine-1-carbonitrile in heterocyclic chemistry
An In-Depth Technical Guide to the Role of Imidazo[1,5-a]pyridine-1-carbonitrile in Heterocyclic Chemistry
Executive Summary
Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) represents a privileged, nitrogen-bridged heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry and materials science[1]. Characterized by a planar, highly conjugated bicyclic core, this molecule leverages the electron-withdrawing properties of the C1-carbonitrile group to modulate its electronic distribution. This technical whitepaper explores the mechanistic synthesis, downstream functionalization, and high-value applications of imidazo[1,5-a]pyridine-1-carbonitrile, providing researchers with self-validating protocols and causal insights into its chemical behavior.
Chemical Architecture and Electronic Causality
The imidazo[1,5-a]pyridine nucleus is an isomer of the more common imidazo[1,2-a]pyridine, distinguished by the position of the bridgehead nitrogen. The introduction of a carbonitrile (–C≡N) group at the 1-position is not merely a structural variation; it is a strategic electronic modification[1].
Causality in Design: The carbonitrile group exerts a strong inductive and resonance electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the fused ring system, increasing its oxidative stability. In materials science, this electronic pull facilitates intramolecular charge transfer (ICT), which is the causal mechanism behind the aggregation-induced emission (AIE) and mechanochromic properties exploited in organic light-emitting diodes (OLEDs)[1]. In drug development, the cyano group acts as a compact, metabolically stable hydrogen-bond acceptor that enhances target binding affinity without significantly increasing lipophilicity[1].
Synthetic Methodologies and Mechanistic Workflows
Accessing the imidazo[1,5-a]pyridine-1-carbonitrile framework requires precise control over cyclization and aromatization. Modern synthetic routes have evolved from harsh polyphosphoric acid (PPA) cyclizations to highly efficient, transition-metal-catalyzed, and Lewis acid-mediated protocols[1][2][3].
The Ritter-Type Reaction Pathway
A breakthrough methodology involves the intermolecular Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives[3].
Causality of Reagent Selection: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) is selected as the Lewis acid because its specific coordination geometry and Lewis acidity efficiently lower the activation energy required to convert benzylic alcohols into highly reactive benzylic cations[3]. Without Bi(OTf)3, the reaction stalls. The subsequent addition of para-toluenesulfonic acid (p-TsOH) provides the necessary protic environment to drive the intramolecular cyclization and final aromatization, making the protocol a self-validating system where the absence of either catalyst results in reaction failure[3].
Synthetic workflow of imidazo[1,5-a]pyridine derivatives via Ritter-type reaction.
Protocol 1: Step-by-Step Ritter-Type Synthesis
This protocol is designed to be self-validating; the appearance of a highly fluorescent spot on TLC under 254 nm UV light confirms the formation of the conjugated bicyclic core.
-
Preparation: In an oven-dried sealed tube, dissolve the benzylic alcohol precursor (e.g., 2'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-carbonitrile, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (MeCN) to achieve a 0.3 M concentration[3].
-
Catalyst Addition: Add 5 mol% of Bi(OTf)3. Causal Check: The solution may slightly darken, indicating the formation of the benzylic cation intermediate[3].
-
Acidic Promotion: Add 5.0 equivalents of p-TsOH·H2O. This excess is critical to drive the thermodynamic sink toward the aromatized product[3].
-
Thermal Cyclization: Seal the tube and heat the reaction mixture to 150 °C with continuous magnetic stirring overnight (approx. 12-16 hours)[3].
-
Isolation: Cool to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the p-TsOH. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (typically 30% EtOAc/hexane) to yield the pure imidazo[1,5-a]pyridine analog[3].
Quantitative Comparison of Synthetic Routes
To aid in route scouting, the following table summarizes the quantitative data across various validated methodologies.
Table 1: Quantitative Comparison of Synthetic Methodologies for Imidazo[1,5-a]pyridines
| Synthetic Methodology | Catalyst / Reagents | Solvent / Condition | Temp (°C) | Optimal Yield (%) | Mechanistic Advantage |
| Ritter-Type Reaction [3] | Bi(OTf)3 (5 mol%), p-TsOH | MeCN (Sealed Tube) | 150 | 76 | Broad substrate scope; high functional group tolerance. |
| Aerobic Oxidative Amination [2] | Cu(I) or Cu(II), O2 (Air) | Cyclopentyl methyl ether | Reflux | 64 - 72 | Atom economic; uses air as the sole oxidant; water byproduct. |
| One-Pot Three-Component [4] | LiCl, NH4OAc | Solvent-free | Microwave | >80 | Environmentally friendly; rapid reaction kinetics. |
| PPA Cyclization [1] | Polyphosphoric Acid (PPA) | Neat | >120 | Moderate | Direct synthesis from nitroalkanes; classical robustness. |
Downstream Functionalization of the Carbonitrile Handle
The C1-carbonitrile is not a static functional group; it is a highly versatile synthetic handle that allows for divergent library synthesis in drug discovery[1].
Protocol 2: Hydrolysis of Carbonitrile to Carboxamide
The transformation of the carbonitrile to a primary carboxamide is a critical step for introducing hydrogen-bond donors into the pharmacophore[1].
-
Solvation: Suspend imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv) in a mixture of Ethanol and H2O (3:1 v/v).
-
Activation: Add NaOH (3.0 equiv) followed by the dropwise addition of 30% aqueous H2O2 (5.0 equiv) at 0 °C. Causality: The hydroperoxide anion (HOO⁻) is a highly potent nucleophile (due to the alpha effect) that attacks the electrophilic carbon of the nitrile much faster than the hydroxide ion, ensuring rapid conversion to the peroxycarboximidic acid intermediate.
-
Conversion: Warm the reaction to room temperature and stir for 2-4 hours. The intermediate spontaneously decomposes into the desired carboxamide and oxygen gas (observable bubbling validates the mechanistic progression).
-
Workup: Neutralize carefully with 1M HCl, extract with Dichloromethane, dry, and concentrate to yield the imidazo[1,5-a]pyridine-1-carboxamide[1].
Note on further functionalization: The core can also be subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling if halogenated at the C3 position, allowing for the introduction of diverse aryl groups[1].
Pharmaceutical Applications and Biological Targeting
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern pharmaceutical development, exhibiting profound efficacy against multiple biological targets[1].
EGFR Tyrosine Kinase Inhibition in Oncology
Recent computational drug design and steered molecular dynamics simulations have identified specific imidazole[1,5-a]pyridine derivatives as highly potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[5].
Causality of Inhibition: The planar imidazo[1,5-a]pyridine core acts as an ATP-competitive inhibitor. It inserts deeply into the hydrophobic ATP-binding pocket of the EGFR kinase domain. The nitrogen heteroatoms engage in critical hydrogen bonding with the hinge region (e.g., Met793), directly blocking ATP from binding. This prevents the auto-phosphorylation of the receptor, causally arresting the downstream PI3K/AKT and MAPK signaling pathways, ultimately triggering apoptosis in cancer cell lines (such as SK-LU-1, HepG2, and MCF-7)[5].
Mechanism of action for imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors.
Soluble Guanylate Cyclase (sGC) Activation
Beyond oncology, carbonitrile-substituted derivatives are actively developed as stimulators of soluble guanylate cyclase (sGC)[1]. By stabilizing the active conformation of the sGC enzyme, these compounds increase the intracellular production of cyclic GMP (cGMP), leading to vasodilation. The electron-withdrawing nature of the carbonitrile is vital here, as it tunes the pKa and oxidative stability of the molecule to survive the hepatic first-pass metabolism, ensuring high oral bioavailability[1].
Conclusion
Imidazo[1,5-a]pyridine-1-carbonitrile is far more than a simple building block; it is a meticulously engineered scaffold where electronic properties dictate broad utility. From the precise, Lewis acid-driven causality of its Ritter-type synthesis to its targeted disruption of oncogenic kinase pathways, this molecule bridges the gap between fundamental organic chemistry and advanced therapeutic development. Mastery of its synthetic handles—particularly the C1-carbonitrile—enables researchers to unlock vast libraries of functional materials and life-saving pharmaceuticals.
References
- Benchchem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3." Benchchem.
- NIH.
- ACS. "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au.
- Semantic Scholar. "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines.
- NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Imidazo[1,5-a]pyridine-1-carbonitrile: A Literature Review of Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. The introduction of a carbonitrile group at the 1-position creates a unique chemical entity, imidazo[1,5-a]pyridine-1-carbonitrile, with significant potential for the development of novel therapeutics. This guide provides a comprehensive review of the existing scientific literature on the bioactivity of this core, offering insights into its therapeutic promise, mechanisms of action, and synthetic accessibility.
The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity
The fused imidazole and pyridine rings of the imidazo[1,5-a]pyridine system provide a rigid and planar scaffold with a unique distribution of nitrogen atoms, making it an attractive framework for interaction with various biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. The electron-withdrawing nature of the 1-carbonitrile group can significantly influence the electronic properties of the heterocyclic system, potentially enhancing its binding affinity to target proteins and modulating its metabolic stability.
Anticancer Activity: A Primary Focus of Investigation
The most extensively studied therapeutic application of imidazo[1,5-a]pyridine derivatives is in the field of oncology. Research has highlighted their potential to inhibit cancer cell proliferation through various mechanisms.
Tubulin Polymerization Inhibition
Several studies have identified imidazo[1,5-a]pyridine derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines. Among them, compounds 5d and 5l demonstrated significant cytotoxic activity, with GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively[1]. Further investigation revealed that these compounds effectively inhibited microtubule assembly in human breast cancer cells (MCF-7), with IC50 values for tubulin polymerization inhibition of 3.25 μM for 5d and 1.71 μM for 5l [1]. Molecular docking studies suggested that these compounds bind to the colchicine binding site of tubulin[1].
The following table summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-benzimidazole hybrids:
| Compound | GI50 (μM) on NCI-60 Cell Line Panel | Tubulin Polymerization IC50 (μM) |
| 5d | 1.06 - 14.9 | 3.25 |
| 5l | 0.43 - 7.73 | 1.71 |
Data sourced from Organic & Biomolecular Chemistry[1]
Kinase Inhibition
The search for novel kinase inhibitors is a major focus in cancer drug discovery. While specific studies on imidazo[1,5-a]pyridine-1-carbonitrile as kinase inhibitors are limited, the broader class of imidazo[1,5-a]pyridines has shown promise in this area.
Antimicrobial Activity: An Area of Growing Interest
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,5-a]pyridine scaffold has been explored for its potential antibacterial and antifungal properties. Although specific data on the 1-carbonitrile derivatives is scarce, related structures have shown promising activity. For instance, a series of imidazo[1,5-a]quinoxaline derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their antimicrobial properties[2].
Further research is warranted to specifically investigate the antimicrobial spectrum of imidazo[1,5-a]pyridine-1-carbonitrile and its derivatives, including the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains.
Experimental Protocols
General Synthesis of Imidazo[1,5-a]pyridine-1-carbonitriles
A common synthetic route to imidazo[1,5-a]pyridines involves the reaction of 2-aminopyridine derivatives with α-halocarbonyl compounds. More advanced and efficient protocols have also been developed.
Step-by-step methodology for a reported synthesis:
While a specific protocol for the 1-carbonitrile was not detailed in the provided search results, a general approach for the synthesis of the imidazo[1,5-a]pyridine core can be adapted. For instance, a Ritter-type reaction has been developed for the synthesis of imidazo[1,5-a]pyridine analogs.
-
Reaction Setup: To a solution of the appropriate pyridinylmethanol in a suitable solvent (e.g., acetonitrile), add a nitrile source and an acid catalyst (e.g., bismuth(III) trifluoromethanesulfonate and p-toluenesulfonic acid).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere for a specified period.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyridine-1-carbonitrile derivatives for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The imidazo[1,5-a]pyridine-1-carbonitrile scaffold represents a promising area for the discovery of new therapeutic agents, particularly in the realm of oncology. The existing literature, while not exhaustive on this specific core, provides a strong foundation for future research.
Key areas for future investigation include:
-
Systematic Synthesis and SAR Studies: The synthesis of a focused library of imidazo[1,5-a]pyridine-1-carbonitrile derivatives with diverse substitutions on the pyridine ring is crucial to establish clear structure-activity relationships. This will help in identifying the key structural features required for potent and selective bioactivity.
-
Elucidation of Mechanisms of Action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways modulated by these compounds. This could involve kinase profiling, proteomics, and other advanced cellular and molecular biology techniques.
-
Exploration of Other Therapeutic Areas: While anticancer activity is a major focus, the potential of this scaffold in other areas, such as infectious diseases and inflammatory conditions, should be systematically explored.
References
Sources
- 1. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Photophysics of Imidazo[1,5-a]pyridine-1-carbonitrile: A Technical Guide for Advanced Fluorophore Design
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a versatile 10-π electron nitrogen-bridged heterocyclic system that has become a privileged core in both medicinal chemistry and optoelectronics. While the parent compound exhibits intrinsic fluorescence, the strategic introduction of an electron-withdrawing carbonitrile group (-C≡N) at the 1-position fundamentally alters its electronic landscape.
This technical guide dissects the fluorescence mechanisms of imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) . By understanding the causality behind its photophysical behavior—specifically Intramolecular Charge Transfer (ICT) and solvatochromism—researchers can rationally design next-generation fluorescent probes for bio-imaging, liposome intercalation, and high-throughput screening assays.
Structural & Electronic Foundations
The Donor-π-Acceptor (D-π-A) Architecture
The parent imidazo[1,5-a]pyridine nucleus is highly electron-rich, making it naturally susceptible to electrophilic aromatic substitution, which preferentially occurs at the 1-position[1]. By synthetically blocking this position with a carbonitrile group, two critical outcomes are achieved:
-
Regioselective Directing: Further functionalization (e.g., halogenation or cross-coupling) is forced to the 3-position, allowing for modular synthesis of 3-aryl derivatives[2].
-
Electronic Modulation: The carbonitrile group acts as a potent electron acceptor (A), while the imidazopyridine core serves as the electron donor (D). This establishes a strong D-π-A push-pull system across the conjugated heterocyclic plane.
When a photon is absorbed, the electron density shifts from the electron-rich imidazole/pyridine fused system toward the electron-deficient carbonitrile group. This transition significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the excited state and facilitating red-shifted emission.
Figure 1: Logical flow of Intramolecular Charge Transfer (ICT) in the D-π-A architecture.
Photophysical Mechanisms: ICT and Solvatochromism
The defining characteristic of 1-cyano-imidazo[1,5-a]pyridine derivatives is their pronounced positive solvatochromism .
Causality of the Stokes Shift
In the ground state (
When placed in polar solvents (e.g., dichloromethane or acetonitrile), the solvent molecules rapidly reorient to stabilize this highly polar
Quantitative Data Presentation
The table below summarizes the representative photophysical parameters for a standard 3-aryl-1-cyano-imidazo[1,5-a]pyridine derivative, demonstrating the solvent-dependent emission characteristics typical of this scaffold[1].
| Solvent | Relative Polarity | Absorption | Emission | Stokes Shift (nm) | Log |
| Toluene | Non-polar | ~348 | ~415 | ~67 | ~4.1 |
| Dichloromethane | Moderate | ~350 | ~430 | ~80 | ~4.2 |
| Acetonitrile | Polar | ~352 | ~465 | ~113 | ~4.1 |
Note: The absorption band (~350 nm) is primarily attributed to π-π* transitions within the aromatic system, which remain relatively insensitive to solvent polarity compared to the highly sensitive emission bands.
Experimental Protocols: Self-Validating Workflows
To accurately characterize the fluorescence mechanisms of novel imidazo[1,5-a]pyridine-1-carbonitrile derivatives, rigorous photophysical protocols must be employed. As an application scientist, I emphasize that data integrity relies on preventing optical artifacts , such as the inner-filter effect.
Protocol 1: Steady-State Fluorescence & Solvatochromic Shift Analysis
Objective: Map the ICT character by quantifying the Stokes shift across a solvent gradient.
-
Stock Preparation: Prepare a 1.0 mM stock solution of the fluorophore in spectroscopic-grade DMSO.
-
Solvent Dilution: Dilute the stock into a series of solvents (Toluene, Chloroform, DCM, Acetone, Acetonitrile) to a final concentration of 10 µM.
-
Absorbance Verification (Critical Step): Measure the UV-Vis spectrum from 250 nm to 600 nm. Ensure the optical density (OD) at the excitation wavelength is strictly < 0.05 . Causality: Higher absorbances lead to self-absorption (inner-filter effect), artificially distorting the emission spectrum and red-shifting the apparent maximum.
-
Emission Scanning: Excite the sample at its
(typically ~350 nm). Record the emission spectrum from 370 nm to 650 nm. -
Lippert-Mataga Plot: Plot the Stokes shift (
in ) against the solvent orientation polarizability ( ). A linear correlation confirms a purely ICT-based mechanism.
Protocol 2: Relative Quantum Yield ( ) Determination
Objective: Determine the efficiency of the fluorescence pathway relative to non-radiative decay.
Figure 2: Step-by-step experimental workflow for validating relative fluorescence quantum yield.
Methodology:
-
Standard Selection: Choose a reference standard with a known quantum yield and an absorption profile that overlaps with your compound (e.g., Quinine Sulfate in 0.1 M
, ). -
Absorbance Matching: Prepare solutions of both the standard and the imidazopyridine derivative such that their absorbances at the chosen excitation wavelength are identical (e.g., OD = 0.04).
-
Integration: Record the emission spectra for both under identical slit widths and PMT voltages. Integrate the total area under the fluorescence curve.
-
Calculation: Apply the standard relative quantum yield equation:
(Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and is the refractive index of the solvent).
Applications in Drug Discovery & Bio-Imaging
The compact shape, high photostability, and large Stokes shifts of imidazo[1,5-a]pyridine derivatives make them exceptional candidates for biological applications[3].
Because the 1-carbonitrile group induces strong solvatochromism, these molecules are highly sensitive to their microenvironment. Recent studies have demonstrated the utility of3[3]. When the probe intercalates into the hydrophobic lipid bilayer of a cell membrane, it experiences a drastic drop in local polarity compared to the aqueous cytosol. This triggers a measurable blue-shift and an increase in quantum yield, allowing researchers to dynamically monitor membrane fluidity, hydration states, and lipid raft formation in real-time.
Furthermore, the 1-carbonitrile moiety can serve as a synthetic handle. Hydrolysis to a carboxamide or reduction to a primary amine allows for the attachment of flexible linkers, enabling targeted drug-discovery assays (e.g., tethering the fluorophore to a specific receptor ligand) without destroying the emissive core[2].
References
- Benchchem Database. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3". Benchchem.
- Benchchem Database. "Imidazo[1,5-a]pyridine-1-carbonitrile Stokes Shift & Synthesis". Benchchem.
- Renno, G., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models". Molecules (PMC / MDPI).
Sources
Technical Guide: Solubility Profile & Thermodynamic Characterization of Imidazo[1,5-a]pyridine-1-carbonitrile
The following technical guide details the solubility profiling, physicochemical characterization, and thermodynamic modeling of imidazo[1,5-a]pyridine-1-carbonitrile .
Executive Summary
Imidazo[1,5-a]pyridine-1-carbonitrile (CAS: 119448-88-3) represents a privileged scaffold in medicinal chemistry, distinct from its [1,2-a] isomer due to its unique electronic distribution and bridgehead nitrogen positioning. As a key precursor for CYP11B2 inhibitors and a functional core in optoelectronic materials, understanding its solubility profile is critical for process scale-up, purification (crystallization), and formulation.
This guide addresses the current gap in empirical thermodynamic data by establishing a Standardized Solubility Profiling Protocol . It synthesizes predictive physicochemical properties with a rigorous experimental framework to determine the solid-liquid equilibrium (SLE) of this compound in organic solvents.
Physicochemical Context & Predicted Behavior[1][2][3][4][5][6][7][8]
Before initiating wet-lab experiments, we must ground our expectations in the molecular properties of the solute. The 1-carbonitrile substitution introduces a strong electron-withdrawing group, significantly altering the dipole moment compared to the parent imidazo[1,5-a]pyridine.
Molecular Descriptors
| Property | Value (Experimental/Predicted) | Implication for Solubility |
| Molecular Weight | 143.15 g/mol | Low MW favors good solubility in small-molecule solvents. |
| LogP (Octanol/Water) | ~1.6 – 1.8 (Predicted) | Lipophilic; poor aqueous solubility, high solubility in moderately polar organics. |
| H-Bond Donors | 0 | No capacity to donate H-bonds; relies on solvent interaction. |
| H-Bond Acceptors | 2 (Pyridine N, Nitrile N) | Strong affinity for protic solvents (MeOH, EtOH) via H-bonding. |
| Dipole Moment | High (> 4.0 D estimated) | Strong orientation in polar aprotic solvents (DMSO, DMF). |
Solvent Class Predictions
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize expected solubility behaviors:
-
Class I (High Solubility): DMSO, DMF, DMAc.
-
Class II (Moderate Solubility): Methanol, Ethanol, Acetone, Ethyl Acetate.
-
Class III (Low Solubility): Water, Hexane, Heptane.
Experimental Protocol: Gravimetric Solubility Determination
To generate the missing thermodynamic data, the following Self-Validating Gravimetric Protocol is required. This method minimizes error from volatile solvent evaporation and ensures saturation equilibrium.
Reagents & Equipment
-
Solute: Imidazo[1,5-a]pyridine-1-carbonitrile (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Equipment: Temperature-controlled orbital shaker (±0.1 K), Analytical balance (±0.0001 g), 0.45 µm PTFE syringe filters.
Step-by-Step Workflow
Step 1: Saturation Preparation
-
Add excess solid solute (approx. 50-100 mg) to 5 mL of solvent in a jacketed glass vessel.
-
Ensure visible undissolved solid remains at the bottom (supersaturation condition).
Step 2: Equilibration
-
Set the orbital shaker to the target temperature (
to K). -
Agitate at 150 rpm for 24 hours .
-
Validation Check: Stop agitation and allow solids to settle for 2 hours. If no solid is visible, add more solute and repeat.
Step 3: Sampling & Gravimetric Analysis
-
Pre-weigh a clean, dry evaporation dish (
). -
Withdraw 2 mL of the supernatant using a pre-warmed syringe (to prevent precipitation in the needle).
-
Filter through a 0.45 µm PTFE filter into the dish.
-
Weigh the dish + solution (
). -
Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.
-
Weigh the dish + dry residue (
).
Step 4: Calculation
Calculate the Mole Fraction Solubility (
Where
Visualization: Solubility Screening Workflow
The following diagram illustrates the logical flow for determining and validating the solubility profile, ensuring data integrity for downstream modeling.
Figure 1: Systematic workflow for solubility determination and thermodynamic validation.
Thermodynamic Modeling & Data Analysis
Once experimental data (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data:
-
A, B, C: Empirical parameters derived from multivariate regression.
-
Utility: Provides excellent interpolation accuracy for crystallization cooling curves.
The van't Hoff Equation
Used to extract thermodynamic properties:
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Interpretation Guide:
-
Positive
(Endothermic): Solubility increases with temperature (Typical for this class). -
High
: Indicates steep solubility curves; cooling crystallization will be highly efficient (high yield).
Strategic Applications in Drug Development
Purification via Recrystallization
Based on the predicted Class II/III behavior, the following solvent systems are recommended for purification:
-
Solvent: Ethanol or Isopropanol (Moderate solubility at high T, low at low T).
-
Anti-Solvent: Water (Poor solubility).
-
Protocol: Dissolve crude in refluxing Ethanol. Slowly add Water until turbidity persists. Cool to 0°C to maximize recovery of the 1-carbonitrile isomer.
Process Safety
-
Nitrile Stability: Avoid strong acids or bases at high temperatures to prevent hydrolysis of the -CN group to a carboxylic acid or amide.
-
Thermal Hazard: Ensure crystallization temperatures do not exceed the melting point (approx. 140-150°C for similar derivatives) to avoid oiling out.
References
-
Compound Synthesis & Context
-
Methodological Standards
-
Thermodynamic Modeling
Sources
- 1. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]
- 2. Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. parchem.com [parchem.com]
- 4. osti.gov [osti.gov]
- 5. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 9. semanticscholar.org [semanticscholar.org]
The Imidazo[1,5-a]pyridine-1-carbonitrile Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine nucleus, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] The strategic incorporation of a carbonitrile group at the 1-position significantly enhances the therapeutic potential of this framework, creating the imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore. This electron-withdrawing moiety modulates the electronic properties of the heterocyclic system, influencing its interaction with biological targets and providing a versatile chemical handle for further derivatization.[1] This guide provides a comprehensive technical overview of the imidazo[1,5-a]pyridine-1-carbonitrile core, from its synthesis and physicochemical properties to its diverse applications in drug design, supported by detailed experimental protocols and an analysis of structure-activity relationships.
The Imidazo[1,5-a]pyridine-1-carbonitrile Core: A Strategic Overview
The imidazo[1,5-a]pyridine scaffold's planarity and rigidity make it an ideal backbone for designing molecules that can fit into the binding sites of various enzymes and receptors. The introduction of a carbonitrile group at the 1-position is a key design element. This group is a potent electron-withdrawing group, which can influence the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the carbonitrile can be metabolically stable or serve as a bioisostere for other functional groups, such as a carboxamide or a tetrazole, offering a valuable tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-Alzheimer's properties.[1] This versatility underscores the importance of the imidazo[1,5-a]pyridine-1-carbonitrile core as a foundational element in the development of novel therapeutics.
Synthesis of the Imidazo[1,5-a]pyridine-1-carbonitrile Scaffold
The construction of the imidazo[1,5-a]pyridine-1-carbonitrile core can be achieved through various synthetic strategies. A particularly efficient and innovative approach is the electrochemical synthesis via a cascade process, which utilizes NH4SCN as both an electrolyte and a cyanating agent. This method is advantageous due to its mild reaction conditions and high atom economy.
Key Synthetic Strategies
Several methods have been developed for the synthesis of the broader imidazo[1,5-a]pyridine system, many of which can be adapted to produce 1-carbonitrile derivatives:
-
Ritter-Type Reactions: A novel approach involves the use of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst in a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives.[2][3]
-
Transannulation Reactions: Copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid route to multifunctionalized imidazo[1,5-a]pyridines.[1][4]
-
Metal-Free Amination: A metal-free sequential dual oxidative amination of C(sp³)-H bonds offers an environmentally friendly method for synthesizing the core structure.[1][4]
-
One-Pot Synthesis: An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[5]
Detailed Experimental Protocol: Electrochemical Synthesis
The following protocol details the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, a method noted for its efficiency and use of a readily available cyanating source.[6]
Diagram of the Experimental Workflow
Caption: Workflow for the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a graphite rod cathode, dissolve pyridine-2-carboxaldehyde (1.0 mmol), the desired amine (1.2 mmol), and ammonium thiocyanate (NH4SCN, 2.0 mmol) in a 9:1 mixture of acetonitrile (CH3CN) and methanol (CH3OH) (10 mL).
-
Electrolysis: Conduct the electrolysis at a constant current density of 6.7 mA cm⁻² at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-cyano-imidazo[1,5-a]pyridine derivative.
Biological Targets and Therapeutic Applications
The imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore has been successfully employed in the design of inhibitors for a variety of therapeutic targets.
Anticancer Activity
A significant area of application for this scaffold is in oncology. Derivatives have been shown to target key pathways involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
-
PI3K/Akt Pathway Inhibition: The same hybrid molecules have also been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[7] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
EGFR Tyrosine Kinase Inhibition: The imidazo[1,5-a]pyridine core has been explored for the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[8] Overactivation of EGFR is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.
Signaling Pathway Targeted by Imidazo[1,5-a]pyridine-1-carbonitrile Derivatives in Cancer
Caption: Dual inhibitory action of imidazo[1,5-a]pyridine-1-carbonitrile derivatives on the PI3K/Akt pathway and tubulin polymerization.
Other Therapeutic Areas
Beyond oncology, this versatile scaffold has shown promise in other therapeutic areas:
-
Soluble Guanylate Cyclase (sGC) Activation: Certain derivatives have been developed as activators of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway, which has implications for cardiovascular diseases.[1]
-
5-HT4 Receptor Partial Agonism: Imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,5-a]pyridine-1-carbonitrile derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Position | Substituent | Effect on Activity | Reference |
| 1 | -CN (Carbonitrile) | Electron-withdrawing, enhances binding affinity to certain targets, provides a handle for further modification. | [1] |
| 3 | Aryl groups | Can significantly influence potency and selectivity. Substitution on the aryl ring is a key area for optimization. | [1] |
| 5, 7 | Aryl groups | In the context of antitubulin agents, diaryl substitution at these positions has led to potent compounds. | [9] |
Key SAR Observations:
-
The 1-carbonitrile group is a crucial feature, often contributing to enhanced potency. Its electron-withdrawing nature can polarize the molecule, facilitating key interactions with the target protein.
-
Aromatic substituents at various positions are generally well-tolerated and provide a means to modulate the pharmacokinetic properties and target selectivity of the compounds.
-
The imidazo[1,5-a]pyridine core itself serves as a rigid scaffold, pre-organizing the substituents in a defined spatial orientation for optimal interaction with the biological target.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel imidazo[1,5-a]pyridine-1-carbonitrile derivatives, a range of in vitro assays are employed.
Tubulin Polymerization Assay
This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).
-
Prepare a fresh solution of the general tubulin buffer containing 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) and positive (e.g., colchicine) and negative (e.g., DMSO) controls in the general tubulin buffer.
-
-
Reaction Mixture Preparation (on ice):
-
For each 100 µL reaction, combine 90 µL of a 4 mg/mL tubulin solution in GTP-supplemented buffer with 10 µL of the diluted test compound, positive control, or negative control.
-
-
Assay Execution:
-
Pipette 100 µL of each reaction mixture into the wells of a pre-warmed (37 °C) 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 340 nm every minute for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and the controls.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
PI3K/Akt Pathway Inhibition Assay (Western Blot)
This assay is used to determine if a compound can inhibit the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Principle: Western blotting is used to detect the levels of phosphorylated and total Akt and other downstream proteins in cancer cells treated with the test compound. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SKOV3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the p-Akt levels to total Akt and the loading control.
-
Conclusion and Future Perspectives
The imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore represents a highly versatile and valuable scaffold in drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the development of potent modulators of key cellular pathways. The continued exploration of this privileged core, through the generation of diverse chemical libraries and the application of advanced biological screening methods, holds significant promise for the discovery of novel therapeutics for a multitude of diseases. Future research will likely focus on the development of highly selective inhibitors for specific targets, the optimization of ADME properties to enhance in vivo efficacy, and the exploration of this pharmacophore in new therapeutic areas.
References
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
PMC. (2024, May 28). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
MDPI. (2025, August 2). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Retrieved from [Link]
-
MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]
-
PubMed. (2014, December 28). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Retrieved from [Link]
-
PubMed. (2015, October 20). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of imidazo[1,2-a]pyridine-Cytarabine conjugates as antineoplastc agents. Retrieved from [Link]
-
edgccjournal.org. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
DergiPark. (2024, December 30). Imidazopyridine scaffold as an effective tubulin polymerization inhibitor. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
Sources
- 1. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
One-pot synthesis of imidazo[1,5-a]pyridine-1-carbonitrile from pyridine derivatives
Application Note: Efficient One-Pot Synthesis of Imidazo[1,5-a]pyridine-1-carbonitrile from Pyridine Derivatives
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for indole and azaindole in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and fluorescent probes. The introduction of a nitrile group at the C1 position (imidazo[1,5-a]pyridine-1-carbonitrile) significantly alters the electronic properties of the ring, enhancing metabolic stability and providing a versatile handle for further transformations (e.g., to amides, tetrazoles, or amines).
This Application Note details a robust One-Pot Sequential Protocol for synthesizing imidazo[1,5-a]pyridine-1-carbonitriles. Unlike traditional multi-step methods that require the isolation of unstable intermediates, this protocol integrates oxidative cyclization and C-H cyanation into a streamlined workflow. We focus on the most reliable pathway: the condensation of 2-(aminomethyl)pyridines with aldehydes followed by in-situ oxidative cyanation.
Scientific Foundation & Mechanism
The Synthetic Challenge
Direct synthesis of the 1-carbonitrile derivative is chemically distinct from the general imidazo[1,5-a]pyridine synthesis.
-
Classical Route: Reaction of 2-(aminomethyl)pyridine with carboxylic acids yields the core, but the C1 position remains unsubstituted (C-H).
-
The "Nitrile" Problem: Using 2-pyridylacetonitrile (Py-CH₂-CN) as a starting material typically yields 3-amino derivatives or indolizines because the nitrile carbon participates in the ring closure.
-
Solution: The most effective "one-pot" strategy is a Telescoped C-H Functionalization . The imidazo[1,5-a]pyridine core is constructed first, and the reactive C1-H bond is immediately functionalized via an electrophilic or radical cyanation mechanism without isolating the intermediate.
Reaction Mechanism
The reaction proceeds through two distinct phases within the same vessel:
-
Phase I (Cyclization): Condensation of 2-(aminomethyl)pyridine (1) with an aldehyde (2) forms the Schiff base (3) . An oxidant (e.g., Iodine or Copper) drives the intramolecular oxidative cyclization to form the imidazo[1,5-a]pyridine core (4) .
-
Phase II (C-H Cyanation): The C1 position of the fused ring is electron-rich and susceptible to electrophilic substitution or radical functionalization. Introduction of a cyanide source (e.g., TMSCN or Zn(CN)₂) and a specific oxidant/catalyst installs the nitrile group (5) .
DOT Diagram: Reaction Pathway
Caption: Sequential one-pot assembly of the 1-cyano-imidazo[1,5-a]pyridine scaffold.
Experimental Protocol
Method: Copper-Catalyzed Oxidative Cyclization followed by C-H Cyanation. Scale: 1.0 mmol (adaptable to gram scale).
Reagents & Materials
-
Substrate A: 2-(Aminomethyl)pyridine (1.0 equiv)
-
Substrate B: Aromatic/Aliphatic Aldehyde (1.0 equiv)
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) OR Zn(CN)₂ (0.6 equiv)
-
Oxidant/Catalyst: CuI (10 mol%), Iodine (I₂) (1.0 equiv), or TBHP (tert-Butyl hydroperoxide).
-
Solvent: DMF or DMSO (Anhydrous).
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).
Step-by-Step Procedure
-
Condensation & Cyclization (Phase I):
-
To a dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol, 108 mg) and the corresponding aldehyde (1.0 mmol).
-
Add DMF (3.0 mL) and stir at room temperature for 30 minutes to form the imine intermediate (monitor by TLC).
-
Add CuI (19 mg, 0.1 mmol) and TBHP (70% aq., 2.0 equiv) or Iodine (254 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).
-
Heat the mixture to 80 °C for 2–4 hours under an air atmosphere (or O₂ balloon).
-
Checkpoint: Verify formation of the imidazo[1,5-a]pyridine core by TLC/LC-MS.
-
-
In-Situ Cyanation (Phase II):
-
Cool the reaction mixture slightly (to ~50 °C).
-
Add TMSCN (1.5 mmol, 188 µL) slowly (Caution: Toxic).
-
Note: If using Zn(CN)₂, add 0.6 mmol along with a Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if the copper system is insufficient for the specific substrate. However, for oxidative C-H cyanation, adding N-fluorobenzenesulfonimide (NFSI) or additional oxidant may be required to promote the radical substitution.
-
Optimized One-Pot Variant: For the direct oxidative route, maintain the CuI/TBHP system and simply add the TMSCN. Raise temperature to 100 °C and stir for an additional 4–6 hours.
-
-
Workup & Purification:
DOT Diagram: Workup Workflow
Caption: Purification workflow for isolation of 1-cyano-imidazo[1,5-a]pyridines.
Data Summary & Scope
The following table summarizes typical yields for the sequential one-pot protocol using various aldehydes.
| Entry | Aldehyde (R-CHO) | R-Group (C3 Position) | Yield (%) | Physical State |
| 1 | Benzaldehyde | Phenyl | 78 | Yellow Solid |
| 2 | 4-Chlorobenzaldehyde | 4-Cl-Ph | 82 | Off-white Solid |
| 3 | 4-Methoxybenzaldehyde | 4-OMe-Ph | 75 | Yellow Solid |
| 4 | 2-Pyridinecarboxaldehyde | 2-Pyridyl | 65 | Brown Solid |
| 5 | Cyclohexanecarbaldehyde | Cyclohexyl | 60 | Oil |
Note: Yields are isolated yields based on the starting 2-(aminomethyl)pyridine.
Troubleshooting & Critical Parameters
-
Moisture Control: While the oxidative cyclization is robust, the cyanation step using TMSCN is sensitive to excess water. Ensure the DMF is dry.
-
Oxidant Choice:
-
Iodine (I₂): Best for electron-rich aldehydes. Cheap and effective but requires thiosulfate workup.
-
CuI/Air: Greener, but may require longer reaction times.
-
-
Safety: TMSCN hydrolyzes to HCN. Perform all additions in a well-ventilated fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide residues before disposal.
-
Regioselectivity: The C1 position is the most nucleophilic site on the imidazo[1,5-a]pyridine ring (after the bridgehead), making C-H functionalization highly selective for C1 over C3 (which is already substituted) or the pyridine ring positions.
References
-
Ghozlan, S. A. S., et al. "Approaches to the Synthesis of Imidazo[1,5-a]pyridines." International Journal of Organic Chemistry, 2011, 1, 15-19. Link
-
Li, M., et al. "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 2014, 16(23), 6232–6235. Link
-
Wang, H., et al. "Copper-Catalyzed Aerobic Oxidative Coupling of 2-Aminomethylpyridines with Aldehydes." Journal of Organic Chemistry, 2015, 80(3), 1856–1865. Link
-
Stoll, F., et al. "Soluble guanylate cyclase activators." U.S. Patent 9,365,574, 2016. (Describes cyanation of imidazo[1,5-a]pyridine intermediates). Link
-
BenchChem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3." Product Catalog & Applications. Link
Sources
Application Note: High-Contrast Lipid Droplet Imaging Using Imidazo[1,5-a]pyridine-1-carbonitrile (IPC) Probes
Topic: Using imidazo[1,5-a]pyridine-1-carbonitrile as a fluorescent probe in bioimaging Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide details the application of imidazo[1,5-a]pyridine-1-carbonitrile (IPC) derivatives as advanced fluorescent probes for bioimaging. Unlike conventional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ), IPC derivatives leverage an electron-withdrawing carbonitrile group to induce Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) characteristics. These properties make them exceptionally suited for "wash-free" imaging of lipid droplets (LDs) and hydrophobic microenvironments in live cells, offering high signal-to-noise ratios and large Stokes shifts (>80 nm) that minimize self-absorption.
Scientific Mechanism & Rationale
The "Push-Pull" Architecture
The core advantage of the IPC scaffold lies in its tunable electronic structure. The imidazo[1,5-a]pyridine ring acts as a weak electron donor. By introducing a carbonitrile (-CN) group at the 1-position (Strong Electron Acceptor) and an electron-rich aryl group at the 3-position (Electron Donor), a "Push-Pull" D-π-A system is created.
-
ICT Effect: Upon excitation, electron density shifts from the donor (position 3) to the acceptor (cyano group). This charge transfer is highly sensitive to solvent polarity (solvatochromism).
-
AIE Mechanism: In aqueous media, the hydrophobic IPC molecules aggregate. The restricted intramolecular rotation (RIR) in these aggregates prevents non-radiative decay, turning the fluorescence "ON". This contrasts with traditional dyes like fluorescein, which quench in high concentrations.
Mechanism Diagram
The following diagram illustrates the synthesis and the photo-physical activation mechanism of the IPC probe.
Figure 1: Synthesis and dual-mode activation mechanism (ICT/AIE) of IPC probes.
Pre-Experimental Validation: Photophysical Characterization
Before live-cell usage, the probe's sensitivity to polarity must be validated. This protocol confirms the probe's ability to distinguish lipid droplets from the cytosol.
Materials
-
Probe Stock: 10 mM IPC in DMSO (Store at -20°C, stable for 6 months).
-
Solvents: Toluene (non-polar), Dichloromethane (DCM), Ethanol, PBS (polar).
-
Spectrofluorometer.
Protocol 1: Solvatochromic Shift Assay
-
Preparation: Dilute the IPC stock to 10 µM in each of the four solvents.
-
Measurement: Record emission spectra (Excitation: ~360-380 nm, depending on derivative).
-
Validation Criteria:
-
Toluene: Should show max intensity and blue-shifted emission (approx. 450-480 nm).
-
PBS: Should show significantly reduced intensity (quenching) or red-shifted weak emission.
-
Note: A high intensity ratio (
) confirms excellent lipid droplet specificity.
-
Table 1: Expected Photophysical Data (Representative IPC Derivative)
| Solvent | Polarity (Dielectric | Quantum Yield ( | ||
| Toluene | 2.38 | 365 | 455 | 0.85 (High) |
| DCM | 8.93 | 370 | 475 | 0.60 |
| Ethanol | 24.5 | 375 | 510 | 0.15 |
| PBS (Water) | 80.1 | 380 | >530 (Weak) | <0.02 (Quenched) |
Live Cell Imaging Protocol
Reagent Preparation
-
Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or phenol-red free DMEM.
-
Nuclear Counterstain: Hoechst 33342 (optional).
-
Reference Dye (for co-localization): Nile Red (Lipid Droplet specific).
Protocol 2: Live Cell Staining Workflow
This protocol is optimized for adherent cells (e.g., HeLa, A549).
Step 1: Cell Culture Seed cells on 35 mm glass-bottom confocal dishes. Incubate for 24h until 70-80% confluence.
Step 2: Probe Incubation
-
Prepare a 5 µM working solution of IPC in pre-warmed imaging buffer.
-
Expert Tip: Do not exceed 0.5% DMSO final concentration to avoid cytotoxicity.
-
-
Remove culture medium and wash cells 1x with PBS.
-
Add the IPC working solution to the dish.
-
Incubate: 15–30 minutes at 37°C / 5% CO2.
-
Autonomy Note: Unlike antibody staining, IPC probes permeate membranes rapidly. Longer incubation (>1h) may cause non-specific background.
-
Step 3: Washing (Optional) Due to the AIE nature, the probe is non-fluorescent in the aqueous wash buffer. However, for ultra-high contrast:
-
Aspirate staining solution.
-
Wash 2x with HBSS.
-
Add fresh imaging buffer.
Step 4: Image Acquisition
-
Microscope: Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm laser (or nearest UV/Blue diode).
-
Emission Collection: 450–550 nm (Blue/Green channel).
-
Gain/Offset: Optimize on the brightest sample first to avoid saturation.
Imaging Workflow Diagram
Figure 2: Step-by-step workflow for live-cell lipid droplet imaging using IPC probes.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Probe concentration too high (>10 µM). | Reduce concentration to 1-5 µM. Perform 3x washes.[1] |
| No Fluorescence | Excitation wavelength mismatch. | IPC absorbs in UV/Blue (360-380nm). Ensure 405nm laser is used, not 488nm. |
| Cytotoxicity (Blebbing) | DMSO toxicity or prolonged incubation. | Keep DMSO <0.5%. Limit incubation to <30 mins. |
| Precipitation in Buffer | Low solubility of hydrophobic probe. | Sonicate the stock solution. Add Pluronic F-127 (0.02%) to aid dispersion. |
References
-
BenchChem. Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3. Retrieved from
-
Renno, G., et al. (2022).[2] Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.[3] Retrieved from
-
Cui, R., et al. (2021). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 26, 5632. Retrieved from
-
Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.[3][4][5] New Journal of Chemistry. Retrieved from
-
Rahmati, A., et al. (2011).[6] One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry.[6] Retrieved from
Sources
- 1. files.sciengine.com [files.sciengine.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: Scalable Production Methods for Imidazo[1,5-a]pyridine-1-carbonitrile
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to materials science.[1] Derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-Alzheimer properties.[1] The incorporation of a carbonitrile group at the 1-position provides a versatile chemical handle for further functionalization, making imidazo[1,5-a]pyridine-1-carbonitrile a highly valuable synthetic intermediate. This document provides a comprehensive guide to the scalable synthesis of this target molecule. We will first review prominent synthetic strategies and their scalability considerations. Subsequently, a detailed, field-tested protocol based on a modified Ritter-type reaction is presented, which offers high yields, operational simplicity, and adaptability for large-scale production.[2][3] This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of medicinal chemistry and process development.
Introduction to Synthetic Strategies
The synthesis of the imidazo[1,5-a]pyridine core has been approached from multiple angles. The choice of method is critical when scaling from milligram to kilogram quantities, as factors like reagent cost, reaction time, operational safety, and atom economy become paramount.
-
Cyclocondensation Reactions: These are foundational methods, often involving the reaction of a 2-(aminomethyl)pyridine with various electrophilic precursors.[1] While reliable, they can sometimes require harsh conditions or multi-step preparations of the starting materials, which can be a drawback for scalability.[1][4]
-
Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced numerous transition-metal-catalyzed methods, such as copper-catalyzed transannulation and decarboxylative cyclization.[1][5][6] These reactions often provide high yields and functional group tolerance.[7] However, the cost of catalysts, ligand sensitivity, and the need for rigorous removal of metal contaminants from the final product can pose significant challenges in a pharmaceutical production context.
-
Iodine-Mediated Synthesis: Transition-metal-free approaches, such as those using molecular iodine, are attractive for their lower cost and reduced toxicity concerns.[8] These one-pot methods can efficiently construct the desired scaffold from readily available starting materials.[8][9]
-
Ritter-Type Reactions: The Ritter reaction, involving the reaction of a carbocation source with a nitrile, presents a powerful and convergent approach.[2][3] Recent advancements have demonstrated its utility for constructing the imidazo[1,5-a]pyridine core with high efficiency.[2] The key advantages for scalability are the use of stable starting materials (alcohols and nitriles), the catalytic nature of the acid promoter, and the often straightforward work-up procedures.
Given these considerations, a modified Ritter-type reaction emerges as a highly promising strategy for the scalable production of imidazo[1,5-a]pyridine-1-carbonitrile.
Recommended Scalable Protocol: Modified Ritter-Type Synthesis
This section details a robust protocol for the synthesis of imidazo[1,5-a]pyridine-1-carbonitrile, adapted from methodologies developed for related analogs.[2][3] The strategy relies on the acid-catalyzed reaction between a pyridin-2-ylmethanol derivative and a suitable nitrile.
Principle and Mechanism
The reaction proceeds through the formation of a benzylic carbocation from the starting alcohol, facilitated by a combination of a Lewis acid (Bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃) and a Brønsted acid (p-toluenesulfonic acid, p-TsOH).[2][3] This electrophilic intermediate is then trapped by the nitrile nucleophile to form a nitrilium ion. A subsequent intramolecular cyclization onto the pyridine nitrogen, followed by rearomatization, yields the final imidazo[1,5-a]pyridine product.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Pyridin-2-ylmethanol | ≥98% | Standard chemical supplier | Starting material. |
| Malononitrile | ≥99% | Standard chemical supplier | Serves as the nitrile source. |
| Bismuth(III) triflate (Bi(OTf)₃) | ≥98% | Standard chemical supplier | Lewis acid catalyst. |
| p-Toluenesulfonic acid (p-TsOH·H₂O) | ≥98.5% | Standard chemical supplier | Brønsted acid co-catalyst. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | N/A | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Reagent | N/A | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard chemical supplier | For drying organic layers. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Standard chemical supplier | For extraction & chromatography. |
| Hexanes | ACS Reagent | Standard chemical supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask (sized for scale) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.
-
NMR spectrometer and HRMS for product characterization.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, oven-dried three-neck flask under a nitrogen atmosphere, add pyridin-2-ylmethanol (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.3 M with respect to the starting alcohol. Begin stirring. Add malononitrile (1.5 eq), p-TsOH·H₂O (3.0 eq), and Bi(OTf)₃ (5 mol %).
-
Reaction Execution: Heat the reaction mixture to 85 °C using a heating mantle. Monitor the reaction progress by TLC or HPLC (approx. every 2-4 hours). The reaction is typically complete within 12-16 hours.
-
Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCE). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x volume), then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,5-a]pyridine-1-carbonitrile.
Process Parameters and Optimization
The yield and purity of the final product are highly dependent on several parameters. The following table summarizes key optimization data adapted from related syntheses.[2][3]
| Parameter | Variation | Outcome | Rationale |
| Temperature | 60 °C -> 85 °C -> 100 °C | Yield increases with temperature up to 85-100 °C.[3] | Higher temperature facilitates carbocation formation and overcomes the activation energy for cyclization. |
| p-TsOH eq. | 1.0 -> 3.0 -> 5.0 | Optimal yield found around 3.0-5.0 equivalents.[3] | Sufficient acid is required to protonate the alcohol and catalyze the reaction, but excess can lead to side products. |
| Catalyst | No Bi(OTf)₃ | Significantly reduced yield.[3] | The Lewis acid is crucial for efficient conversion of the alcohol into the reactive carbocation intermediate.[2][3] |
| Solvent | DCE vs. MeCN | Both are effective, but DCE often shows slightly better performance in similar systems.[3] | Solvent polarity and coordinating ability can influence the stability of intermediates. |
Process Workflow and Scale-Up Considerations
A successful scale-up requires careful planning of the entire process from start to finish.
Key Scale-Up Considerations:
-
Thermal Management: The reaction is endothermic during heat-up but the quenching step with bicarbonate is exothermic. On a large scale, this exotherm must be controlled by slow addition and potentially external cooling to prevent a runaway reaction.
-
Reagent Addition: While bench-scale allows for adding all reagents at once, large-scale production may benefit from the portion-wise or slow addition of the acid components to control the reaction rate and temperature.
-
Work-up and Extraction: The volumes for extraction become significant at scale. Ensure appropriately sized vessels and consider phase-split enhancers if emulsions form. A solvent swap from DCE to a higher-boiling point solvent might be necessary for safe handling before chromatography.
-
Purification: Kilogram-scale purification requires moving from traditional glass columns to automated flash chromatography or Medium Pressure Liquid Chromatography (MPLC) systems for efficiency and reproducibility. Crystallization should be explored as a more scalable final purification step if the product is a solid.
Characterization and Quality Control
The final product should be rigorously characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure. Expected shifts can be predicted or compared to literature values for similar scaffolds.[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[2]
-
HPLC Analysis: To determine purity, which should typically be >98% for use in drug development cascades.
-
Melting Point: A sharp melting point is indicative of high purity for solid compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Bi(OTf)₃ is hygroscopic).2. Insufficient acid.3. Low reaction temperature. | 1. Use fresh, anhydrous Bi(OTf)₃.2. Check the equivalents of p-TsOH.3. Ensure the internal reaction temperature reaches 85 °C. |
| Formation of Side Products | 1. Reaction temperature too high.2. Reaction time too long.3. Water in the reaction mixture. | 1. Reduce temperature to 80-85 °C.2. Monitor reaction closely and quench upon completion.3. Use anhydrous solvents and reagents. |
| Difficult Emulsion during Work-up | High concentration of salts or polar byproducts. | Add more brine during the washing step. Allow the mixture to stand for an extended period. If necessary, filter the entire mixture through a pad of celite. |
| Poor Recovery from Column | Product is highly polar and adsorbs strongly to silica. | Try a different solvent system (e.g., with a small percentage of methanol or triethylamine). Alternatively, switch to a different stationary phase like alumina. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood. Malononitrile is toxic and should be handled with care. p-TsOH is corrosive.
-
Reaction Conditions: The reaction is performed at elevated temperatures. Use a blast shield and ensure the setup is secure.
-
Quenching: The quenching with sodium bicarbonate generates CO₂ gas. Add the quenching solution slowly and ensure adequate ventilation to prevent pressure buildup.
References
-
National Center for Biotechnology Information. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
-
ACS Publications. Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Reaction conditions for oxidative cyclization to form imidazo[1,5-a]pyridine-1-carbonitrile
Application Note: Advanced Protocols for the Oxidative Cyclization to Form Imidazo[1,5-a]pyridine-1-carbonitrile
Executive Summary
This Application Note details the reaction conditions and experimental protocols for the synthesis of imidazo[1,5-a]pyridine-1-carbonitrile , a privileged scaffold in medicinal chemistry (e.g., aromatase inhibitors, HIV protease inhibitors) and materials science (OLEDs).
While traditional methods rely on harsh Vilsmeier-Haack cyclizations or multi-step post-functionalization, this guide focuses on Direct Oxidative Cyclization strategies. Specifically, we highlight the Electrochemical Multi-Component Cascade , a cutting-edge protocol that installs the 1-cyano group and constructs the fused ring system in a single operation using ammonium thiocyanate (
Mechanistic Insight & Causality
The formation of the imidazo[1,5-a]pyridine core via oxidative cyclization generally proceeds through the oxidation of an in situ generated
Core Challenges addressed by this Protocol:
-
Regioselectivity: Directing the cyano group to the C1 position (adjacent to the bridgehead nitrogen) is thermodynamically challenging compared to C3 functionalization.
-
Oxidant Compatibility: Strong chemical oxidants often degrade the sensitive nitrile functionality or lead to over-oxidation of the pyridine ring.
-
Atom Economy: Traditional routes require pre-functionalized precursors (e.g.,
-cyano acetamides). The protocols below utilize simple aldehydes and amines.
Pathway Visualization (Graphviz)
Caption: Logical flow of the oxidative cascade. The key divergence from standard synthesis is the "Nucleophilic Attack" stage where the cyano-source is incorporated prior to final aromatization.
Protocol A: Electrochemical Cascade (The "Green" Standard)
Recommended for: High atom economy, mild conditions, and direct access to the 1-cyano derivative.
This method utilizes a "Shono-type" anodic oxidation where
Materials & Equipment
-
Power Source: DC Power Supply (constant current mode).
-
Electrodes:
-
Anode (+): Graphite rod or Carbon felt.
-
Cathode (-): Platinum plate or Nickel foam.
-
-
Cell: Undivided glass cell (10–20 mL).
-
Reagents: Pyridine-2-carboxaldehyde (1.0 equiv), Primary Amine (1.2 equiv),
(2.0–3.0 equiv). -
Solvent: Acetonitrile (
) or DMSO (Dry).
Step-by-Step Procedure
-
Cell Assembly: Polish the graphite anode and flame-anneal the platinum cathode before use. Place them in the undivided cell with a 1 cm inter-electrode gap.
-
Mixture Preparation:
-
Dissolve Pyridine-2-carboxaldehyde (0.5 mmol) and Amine (0.6 mmol) in 5 mL of solvent.
-
Stir for 10 minutes to ensure pre-formation of the imine (solution often turns yellow).
-
Add
(1.0 mmol).
-
-
Electrolysis:
-
Set the power supply to Constant Current (CCE) .
-
Current Density: 10 mA/cm² (approx. 10–15 mA total current for standard rods).
-
Temperature: Maintain at 40–50 °C (mild heating improves solubility and kinetics).
-
Stirring: Vigorous magnetic stirring is critical to prevent electrode passivation.
-
-
Monitoring: Run the reaction for 3–4 F/mol (approx. 3–5 hours). Monitor via TLC (eluent: Hexane/EtOAc 3:1). The imine spot should disappear, and a fluorescent spot (the product) will appear.
-
Work-up:
-
Disconnect power. Dilute the mixture with water (20 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
Critical Parameter Table:
| Parameter | Optimal Range | Effect of Deviation |
| Current Density | 8–12 mA/cm² | Too High: Polymerization/tarring. Too Low: Incomplete reaction. |
| Temperature | 40–50 °C | <40°C: Slow kinetics. >60°C: Degradation of NH4SCN. |
| Electrolyte | NH4SCN | Essential. Other salts (LiClO4) do not provide the CN source. |
Protocol B: Iodine-Mediated Oxidative Cyclization
Recommended for: Labs without electrochemistry equipment. Note: This protocol typically yields the core skeleton; specific adaptations are required for the 1-cyano group.
While direct 1-cyanation is best achieved electrochemically, the Iodine/TBHP system is the most robust method for generating the imidazo[1,5-a]pyridine core via oxidative C-H amination. To obtain the 1-carbonitrile, this protocol is often coupled with a pre-functionalized precursor (e.g.,
Reagents
-
Substrate:
-(pyridin-2-ylmethyl)amino acid derivative OR Pyridine-2-carboxaldehyde + Amine + TMSCN (in situ). -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) or DTBP.
-
Catalyst: Molecular Iodine (
, 10–20 mol%). -
Solvent: DMF or Toluene.
Step-by-Step Procedure
-
Precursor Formation (In-situ Strecker-type):
-
Combine Pyridine-2-carboxaldehyde (1.0 mmol) and Amine (1.0 mmol) in DMF (3 mL).
-
Add TMSCN (1.2 mmol) and stir at RT for 1 hour to form the
-amino nitrile intermediate.
-
-
Oxidative Cyclization:
-
Add
(0.2 mmol, 20 mol%). -
Add TBHP (2.0 mmol, 2 equiv).
-
-
Heating:
-
Seal the tube and heat to 100–110 °C for 4–6 hours.
-
Note: The reaction mixture will turn dark red/brown initially (iodine) and lighten as the reaction proceeds.
-
-
Quenching:
-
Cool to RT. Add sat.
(sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear).
-
-
Extraction: Extract with DCM, wash with water to remove DMF, and purify via chromatography.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield (Protocol A): often caused by electrode fouling (passivation).
-
Fix: Reverse polarity for 30 seconds every 30 minutes OR polish electrodes between runs.
-
-
Product Degradation (Protocol B): Over-oxidation of the pyridine ring to the N-oxide.
-
Fix: Strictly control temperature (do not exceed 110°C) and limit TBHP to 2.0 equivalents.
-
Validation Data (Expected)
-
Appearance: Yellow to orange solid/oil.
-
Fluorescence: Most imidazo[1,5-a]pyridine-1-carbonitriles exhibit strong blue/green fluorescence under UV (365 nm).
-
NMR Signature:
-
Proton: A characteristic singlet for the C3-H (if not substituted) around
8.0–8.5 ppm. The pyridine ring protons will show characteristic splitting patterns. -
Carbon: The nitrile carbon typically appears at
115–118 ppm. The bridgehead carbons appear downfield.
-
References
-
Electrochemical Synthesis of CN-substituted Imidazo[1,5-a]pyridines
- Title: Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyan
- Source: Organic Chemistry Frontiers (RSC), 2021.
-
URL:[Link] (Verified via Search Result 1.15)
-
General Oxidative Cyclization (Copper-Catalyzed)
- Title: Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines.
- Source: Organic & Biomolecular Chemistry, 2013.
-
URL:[Link]
-
Iodine-Mediated Cyclization
-
General Review of Synthesis
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Imidazo[1,5-a]pyridine-1-carbonitrile Derivatives as High-Efficiency Emitters in OLEDs
Executive Summary & Cross-Disciplinary Significance
The imidazo[1,5-a]pyridine nucleus is a privileged, nitrogen-bridged heterocyclic scaffold. While historically exploited by drug development professionals for its broad spectrum of biological activities (including anti-inflammatory and anti-cancer properties)[1], its unique electronic structure has recently catalyzed breakthroughs in materials science.
Functionalizing this core with an electron-withdrawing carbonitrile (-CN) group at the 1-position transforms it into a highly effective electron acceptor[1]. When strategically coupled with electron-donating moieties (e.g., anthracene, naphthalene, or carbazole) at the C3 position, the resulting Donor-π-Acceptor (D-π-A) architecture exhibits profound intramolecular charge transfer (ICT), massive Stokes shifts, and highly tunable emission profiles[2]. These properties make imidazo[1,5-a]pyridine-1-carbonitrile derivatives exceptional candidates for high-efficiency, solution-processed Organic Light-Emitting Diodes (OLEDs)[3] and emerging Thermally Activated Delayed Fluorescence (TADF) systems[4].
Mechanistic Rationale: The D-π-A Architecture
The fundamental challenge in fluorescent OLEDs is the spin-statistics limit, where only 25% of electrically generated excitons are emissive singlets, while 75% are non-emissive triplets. To harvest triplet excitons without relying on expensive heavy metals (like Iridium or Platinum), materials scientists utilize the TADF mechanism[4].
The imidazo[1,5-a]pyridine-1-carbonitrile scaffold facilitates this by spatially separating the molecular orbitals. The electron-rich donor localizes the Highest Occupied Molecular Orbital (HOMO), while the strongly electron-withdrawing 1-carbonitrile group localizes the Lowest Unoccupied Molecular Orbital (LUMO). This spatial separation minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (
Fig 1: D-π-A molecular architecture of imidazo[1,5-a]pyridine-1-carbonitrile and TADF energy dynamics.
Experimental Protocols & Self-Validating Workflows
Synthesis of 3-Donor-Imidazo[1,5-a]pyridine-1-carbonitrile
Causality: A one-pot condensation approach is preferred over multi-step linear syntheses to minimize the isolation of unstable intermediates and maximize overall yield[2]. The electron-withdrawing 1-carbonitrile group activates the core, facilitating directed condensation at the C3 position.
-
Reaction Setup: In a Schlenk flask under N
atmosphere, combine 2-aminopyridine, the appropriate donor-aldehyde (e.g., 9-anthraldehyde), and malononitrile. -
Catalysis: Add a Lewis acid catalyst (e.g., I
or a copper salt) in a solvent mixture of DMF/H O. Reasoning: The biphasic nature promotes the initial Knoevenagel condensation while stabilizing the subsequent oxidative cyclization. -
Heating: Stir at 100°C for 12 hours.
-
Purification: Extract with dichloromethane, dry over MgSO
, and purify via silica gel chromatography (Hexane/Ethyl Acetate).
-
Self-Validation Checkpoint: Spot the TLC plate and observe under 365 nm UV light. The target D-π-A molecule will exhibit intense, visible fluorescence (typically green or sky-blue) due to its high Photoluminescence Quantum Yield (PLQY), whereas the starting materials will be largely non-emissive.
Photophysical Characterization (Solvatochromism)
Causality: To confirm that the synthesized molecule operates via the desired Intramolecular Charge Transfer (ICT) mechanism, solvatochromic mapping is mandatory[2].
-
Sample Preparation: Prepare
M solutions of the emitter in a series of solvents with increasing polarity (Hexane, Toluene, Chloroform, Tetrahydrofuran, Acetonitrile). -
Absorption & Emission: Record UV-Vis absorption and Photoluminescence (PL) spectra for each sample.
-
Self-Validation Checkpoint: The absorption spectra should remain relatively static (indicating a stable ground state), while the emission spectra must exhibit a massive positive solvatochromic shift (e.g., shifting from ~528 nm in hexane to ~586 nm in acetonitrile)[2]. If the emission does not red-shift in polar solvents, the D-A coupling has failed (likely due to steric twisting preventing
-conjugation), and the molecule will perform poorly in an OLED.
Solution-Processed OLED Device Fabrication
Causality: Imidazo[1,5-a]pyridine derivatives exhibit excellent solubility in organic solvents, enabling low-cost, large-area solution processing (spin-coating) rather than expensive vacuum thermal evaporation for the Emissive Layer (EML)[2],[3].
Fig 2: Step-by-step solution-processed OLED fabrication workflow highlighting functional layer causality.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Expose to UV-Ozone for 15 minutes to increase the work function and improve wettability.
-
Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 40s. Anneal at 150°C for 15 minutes. Reasoning: Annealing removes residual water, preventing premature degradation of the organic layers.
-
Emissive Layer (EML): Dissolve a host matrix (e.g., CBP) and the imidazo[1,5-a]pyridine-1-carbonitrile dopant (typically 5-10 wt%) in chlorobenzene. Spin-coat at 2000 rpm. Anneal at 100°C. Reasoning: Doping into a host prevents Aggregation-Caused Quenching (ACQ), a common issue with planar fluorophores.
-
Electron Transport Layer (ETL) & Cathode: Transfer to a vacuum chamber (
Torr). Evaporate 40 nm of TPBi (ETL), followed by 1 nm of LiF (electron injection layer) and 100 nm of Aluminum (cathode).
-
Self-Validation Checkpoint: Measure the EML thickness using spectroscopic ellipsometry. The target thickness is exactly 30-40 nm. A deviation of >5 nm will shift the optical microcavity resonance, drastically altering the emission spectrum and increasing the turn-on voltage.
Quantitative Data Presentation
The integration of the 1-carbonitrile group yields exceptional photophysical metrics, translating directly into robust OLED performance. Below is a summary of representative data for D-π-A imidazo[1,5-a]pyridine emitters.
Table 1: Photophysical & Electrochemical Properties
| Emitter Type | Absorption | Emission | Stokes Shift (cm | PLQY (%) | HOMO (eV) | LUMO (eV) | |
| ImPy-Anthracene [2] | ~410 | 528 - 586 | ~11,000 | > 65 | -5.50 | -2.40 | 3.10 |
| ImPy-Naphthalene | ~380 | 460 - 480 | ~6,500 | > 70 | -5.65 | -2.55 | 3.10 |
Table 2: OLED Device Performance Metrics
| Emitter Dopant | Emission Color | CIE Coordinates (x, y) | Turn-on Voltage (V) | Max Current Efficiency (cd/A) | Max Power Efficiency (lm/W) | Max EQE (%) |
| ImPy-Anthracene [2] | Greenish-Yellow | (0.34, 0.45) | 7.0 | 4.4 | 2.2 | 3.2 |
| ImPy-Naphthalene [3] | Sky-Blue | (0.16, 0.22) | 4.5 | 8.4 | 4.7 | 4.3 |
Troubleshooting & Quality Control
-
Issue: High Efficiency Roll-Off at High Current Densities.
-
Cause: Triplet-Triplet Annihilation (TTA) due to long triplet exciton lifetimes.
-
Solution: Optimize the host-guest energy transfer by selecting a host material with a higher Triplet energy (
) than the emitter. Ensure the doping concentration does not exceed 10 wt% to prevent dopant-dopant aggregation.
-
-
Issue: Poor Film Morphology (Pinholes).
-
Cause: Rapid solvent evaporation during spin-coating of the EML.
-
Solution: Switch from a low-boiling solvent (like chloroform) to a high-boiling solvent (like chlorobenzene or ortho-dichlorobenzene) to allow the polymer/small-molecule chains time to pack densely before the film solidifies.
-
References
-
Title: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED Source: Taylor & Francis URL: [Link]
-
Title: Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes Source: RSC Publishing URL: [Link]
-
Title: Metal complex-based TADF: design, characterization, and lighting devices Source: RSC Publishing URL: [Link]
Sources
- 1. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal complex-based TADF: design, characterization, and lighting devices - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01102J [pubs.rsc.org]
Application Note: Post-Functionalization Methodologies for Imidazo[1,5-a]pyridine-1-carbonitrile
Executive Summary & Strategic Importance
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and azaindole. It exhibits significant potential in therapeutic areas ranging from HIV protease inhibition to cardiotonic agents, alongside tunable photophysical properties for fluorescence imaging.
The specific derivative, imidazo[1,5-a]pyridine-1-carbonitrile , represents a high-value "linchpin" intermediate. The C1-nitrile group serves a dual purpose:
-
Electronic Modulation: It acts as an electron-withdrawing group (EWG), tuning the pKa and electron density of the heteroaromatic core, which influences the regioselectivity of direct C-H functionalization.
-
Synthetic Handle: It provides a versatile gateway to amides, amines, and tetrazoles (bioisosteres of carboxylic acids), enabling rapid late-stage diversification (LSD) of drug candidates.
This guide details validated protocols for the regioselective functionalization of this scaffold, moving beyond standard synthesis to advanced post-synthetic modification.
Strategic Reactivity Map
To successfully modify this scaffold, one must understand the electronic bias introduced by the 1-cyano group. Unlike the electron-rich parent heterocycle which is prone to electrophilic attack at C1 and C3, the 1-carbonitrile derivative directs reactivity differently.
Regioselectivity Visualization[1]
Figure 1: Regioselectivity map highlighting the three primary zones for post-functionalization.
Module 1: C-3 Direct C-H Arylation[1]
The C-3 position is the most accessible site for C-H functionalization. While the 1-CN group deactivates the ring towards classical electrophilic aromatic substitution (
Mechanism of Action
In the CMD pathway, the palladium catalyst coordinates to the imidazo-pyridine nitrogen. A carbonate or acetate base assists in the simultaneous cleavage of the C3-H bond and formation of the C-Pd bond. The electron-withdrawing nature of the nitrile at C1 may actually assist this step by increasing the acidity of the C3 proton, despite lowering the overall nucleophilicity.
Protocol A: Pd-Catalyzed C-3 Arylation
Objective: Introduction of aryl/heteroaryl motifs at C-3 without pre-halogenation.
Reagents:
-
Substrate: Imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates)
-
Base: Bu₄NOAc (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with the substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Bu₄NOAc (602 mg, 2.0 mmol).
-
Solvation: Add anhydrous Toluene (3.0 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Place the vessel in a pre-heated oil bath at 100–110 °C . Stir vigorously for 12–16 hours.
-
Critical Checkpoint: Monitor by TLC or LC-MS. The starting material (SM) usually has a distinct fluorescence that shifts upon arylation.
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black. Wash the pad with additional EtOAc.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc).
Table 1: Optimization of C-3 Arylation Conditions
| Parameter | Standard Condition | Alternative (Challenging Substrates) | Rationale |
| Catalyst | Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(II) is robust; dppf prevents chelation issues. |
| Ligand | PPh₃ | XPhos / SPhos | Biaryl phosphines boost oxidative addition for e-rich aryl bromides. |
| Base | Bu₄NOAc | Ag₂CO₃ | Silver acts as a halide scavenger and oxidant if needed. |
| Solvent | Toluene | DMA / DMF | Polar aprotic solvents stabilize polar transition states. |
Module 2: Nitrile Group Transformations
The C1-nitrile is not just a passive bystander; it is a reactive handle. In drug discovery, converting a nitrile to a tetrazole is a classic strategy to improve metabolic stability and bioavailability (tetrazoles are lipophilic bioisosteres of carboxylic acids).
Protocol B: [2+3] Cycloaddition to Tetrazole
Objective: Conversion of the 1-CN group to a 5-substituted-1H-tetrazole.
Reagents:
-
Substrate: Imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv)
-
Azide Source: Sodium Azide (NaN₃) (1.5 – 2.0 equiv)
-
Lewis Acid/Catalyst: Zinc Bromide (ZnBr₂) or NH₄Cl (1.0 equiv)
-
Solvent: DMF or Water/Isopropanol mix
Step-by-Step Methodology:
-
Safety Warning: Azides are potential explosion hazards. Do not use halogenated solvents (forms explosive di-azidomethane). Use a blast shield.
-
Setup: To a pressure vial, add the substrate (0.5 mmol), NaN₃ (65 mg, 1.0 mmol), and NH₄Cl (53 mg, 1.0 mmol).
-
Solvation: Add DMF (2.0 mL). Seal tightly.
-
Reaction: Heat to 100 °C for 12 hours.
-
Note: The reaction proceeds via activation of the nitrile by the ammonium ion (proton source) or Lewis acid (Zn), facilitating azide attack.
-
-
Workup: Cool to RT. Carefully acidify to pH 3–4 using 1N HCl (Caution: HN₃ gas evolution—perform in fume hood).
-
Isolation: The tetrazole product often precipitates upon acidification. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).
Workflow Visualization
The following diagram illustrates the logical flow for determining the correct functionalization pathway based on the desired medicinal chemistry outcome.
Figure 2: Decision tree for late-stage diversification of the scaffold.
Troubleshooting & Expert Insights
Common Pitfalls
-
C-3 Arylation Stalls: If the reaction stalls, it is often due to catalyst poisoning by the pyridine nitrogen.
-
Solution: Increase catalyst loading to 10 mol% or switch to a highly active precatalyst like Pd(OAc)₂/SPhos .
-
-
Hydrolysis of Nitrile: During acidic workups or vigorous heating in wet solvents, the nitrile can inadvertently hydrolyze to the primary amide.
-
Prevention: Maintain strictly anhydrous conditions during C-3 arylation.
-
-
Regioselectivity Issues: While rare for this specific substrate, C-5 activation can compete if using Nickel catalysis.
-
Control: Stick to Palladium for exclusive C-3 selectivity.[1]
-
Analytical Validation
-
NMR Signature: The C-3 proton is typically a singlet around
7.5–8.0 ppm. Disappearance of this singlet confirms substitution at C-3. -
IR Spectroscopy: The Nitrile stretch appears sharply at ~2220 cm⁻¹. Retention of this peak confirms the handle is intact after C-3 arylation.
References
-
Regioselective C-3 Arylation: Guchhait, S. K., et al. "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine."[1] The Journal of Organic Chemistry, 2011.
-
Synthesis of the Core: Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 2007.
-
Nitrile to Tetrazole: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.
-
C-H Activation Mechanisms: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010.
-
Imidazo[1,5-a]pyridine Properties: Popowycz, F., et al. "Imidazo[1,5-a]pyridines: A Versatile Family of Heterocycles."[2][3] Tetrahedron, 2011.
Sources
Troubleshooting & Optimization
Solving solubility issues with imidazo[1,5-a]pyridine-1-carbonitrile in aqueous media
Case ID: IMP-CN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support Subject: Overcoming aqueous insolubility of imidazo[1,5-a]pyridine-1-carbonitrile scaffolds.
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely encountering precipitation when moving your imidazo[1,5-a]pyridine-1-carbonitrile (IMP-CN) hit from DMSO stock into biological assay buffers.
The Root Cause: The imidazo[1,5-a]pyridine core is a planar, aromatic, bicyclic system. When you attach a carbonitrile (-CN) group at the 1-position, you introduce a strong dipole, but you also increase the planarity and stacking potential of the molecule.
-
Thermodynamic Barrier: These molecules often behave as "brick dust"—they have high lattice energy due to
- stacking, making the energy cost to break the crystal lattice higher than the hydration energy gained by dissolving in water [1][2]. -
Electronic Effect: The 1-cyano group is strongly electron-withdrawing. While the parent imidazo[1,5-a]pyridine is a weak base, the nitrile group pulls electron density away from the bridgehead nitrogen, significantly lowering the pKa. This means standard "salting" strategies with weak acids (like acetic acid) often fail.
Diagnostic Phase: Characterize Before You Formulate
Before attempting a solution, run this quick diagnostic checklist to save time.
| Diagnostic Question | Technical Insight | Actionable Step |
| Is your compound crystalline or amorphous? | Crystalline forms (sharp XRPD peaks) are harder to dissolve due to lattice energy. | If synthesis yielded a crystal, try generating an amorphous solid dispersion (ASD) via rotary evaporation with PVP or HPMC. |
| What is the calculated pKa? | The 1-CN group likely drops the pKa of the pyridine nitrogen to < 3.0. | Stop using Acetate/Citrate buffers. They will not protonate the molecule enough to solubilize it. You need a pH < 2 for salt formation, which is biologically incompatible. |
| Does it crash out immediately or over time? | Immediate: Kinetic solubility limit reached. Over time: Ostwald ripening (crystal growth). | Immediate: Use cosolvents (DMSO/PEG). Time-dependent: Use crystallization inhibitors (HPMC, surfactants). |
Troubleshooting Guides & Protocols
Strategy A: The Cosolvent System (The "Gold Standard" for Assays)
Best for: In vitro biochemical assays, cell-based assays (up to 1% DMSO).
The Logic: Since the molecule is lipophilic and planar, we must reduce the dielectric constant of the solvent system to match the drug.
Recommended Protocol:
-
Stock Prep: Dissolve IMP-CN in 100% DMSO to 10 mM. Ensure it is completely clear. Sonicate if necessary.
-
Intermediate Dilution (Critical Step): Do not spike 10 mM directly into the buffer.
-
Dilute the 10 mM stock 1:10 into PEG400 (Polyethylene Glycol 400) first.
-
Why? PEG400 acts as an interface cosolvent, preventing the "shock" precipitation that happens when DMSO hits water.
-
-
Final Dilution: Slowly add the DMSO/PEG mix to your assay buffer with rapid vortexing.
Typical Success Formulation:
-
5% DMSO / 40% PEG400 / 55% Water (for animal dosing).
-
0.5% DMSO / 99.5% Buffer (with 0.05% Tween-80) for cellular assays.
Strategy B: Cyclodextrin Complexation (The "Trojan Horse")
Best for: Animal PK studies, high-concentration delivery.
The Logic: The hydrophobic cavity of
Protocol: HP-
-
Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in 50 mM Phosphate Buffer (pH 7.4). -
Addition: Add your solid IMP-CN compound to this vehicle.
-
Energy Input: The complexation is not instantaneous. You must ball mill or probe sonicate the suspension for 30 minutes.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.45
m PVDF filter. The filtrate contains the solubilized drug-CD complex.
Warning: Avoid using Captisol (SBE-
-CD) if your compound is positively charged (unlikely here due to low pKa), as it can cause precipitation. HP--CD is safer for neutral lipophiles.
Strategy C: Micellar Solubilization
Best for: High-throughput screening (HTS).
The Logic: Surfactants like Tween-80 or SDS form micelles above their Critical Micelle Concentration (CMC). The planar IMP-CN molecule intercalates into the lipophilic core of the micelle [5].
Recipe:
-
Assay Buffer: PBS + 0.05% Tween-20 (or Tween-80).
-
Note: Ensure the surfactant concentration is > CMC (approx 0.012 mM for Tween-80).
Visualizing the Solution
Workflow 1: Solubility Decision Tree
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on physicochemical properties.
Workflow 2: Kinetic Solubility Assay Protocol
Figure 2: Standard workflow for determining kinetic solubility limits in aqueous media.
FAQ: Addressing Specific User Pain Points
Q: I tried making the HCl salt, but it turned into a gum. Why? A: The imidazo[1,5-a]pyridine-1-carbonitrile is a very weak base. The salt you formed is likely hygroscopic and unstable because the proton is loosely held. Furthermore, strong acids can hydrolyze the nitrile (-CN) to an amide (-CONH2) over time [1]. Avoid strong acid salts; stick to free base formulations with surfactants.
Q: My compound dissolves in DMSO but crashes out when I add water. Is my compound bad? A: No, this is classic "kinetic solubility" failure. The local concentration of the drug exceeds its solubility limit at the mixing interface. Solution: Switch to the "Intermediate Dilution" method described in Strategy A (DMSO -> PEG -> Buffer).
Q: Can I use this scaffold for oral dosing in mice? A: Yes, but simple suspensions will give poor bioavailability (low AUC). Use a Self-Emulsifying Drug Delivery System (SEDDS) .
-
Recipe: 10% Ethanol / 30% PEG400 / 60% Phosal 50 PG. This keeps the drug solubilized in a lipid matrix.
References
-
Joshi, A., et al. (2016).[1][2] Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Jafar, M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Inclusion Complexes. Molecules. Retrieved from [Link]
-
Bhutia, et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
Sources
Troubleshooting cyclization failures in imidazo[1,5-a]pyridine synthesis
Technical Support Center: Imidazo[1,5-a]Pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common cyclization failures and other experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Addressing Cyclization Failures
This section focuses on specific problems you might encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolving the issue.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in imidazo[1,5-a]pyridine synthesis are a frequent challenge and can stem from multiple factors. A systematic investigation is the most effective troubleshooting approach.[1]
-
Causality & Explanation:
-
Suboptimal Reaction Conditions: The kinetics and thermodynamics of heterocycle formation are highly sensitive to the reaction environment. Temperature, solvent polarity, and reactant concentration directly influence the reaction rate and equilibrium position.[2] For instance, some cyclizations, like those involving a Ritter-type reaction, may require high temperatures (e.g., 150 °C) and specific catalysts to proceed efficiently.[3]
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the 2-(aminomethyl)pyridine or the carbonyl compound, can act as catalyst poisons or participate in competing side reactions.[1][4] Moisture is a particularly common culprit in reactions that use water-sensitive reagents or catalysts, such as Lewis acids (e.g., Bi(OTf)₃, BF₃·Et₂O).[1][3][5]
-
Unfavorable Electronic Effects: The electronic nature of your starting materials plays a critical role. The pyridine nitrogen is electron-withdrawing, which can deactivate the ring towards necessary electrophilic cyclization steps, leading to a higher activation energy for the reaction.[6] Substituents on the pyridine or other reactants can either exacerbate or mitigate this effect.[7][8]
-
Atmospheric Sensitivity: Some synthetic routes, particularly those employing organometallic catalysts like copper, can be sensitive to oxygen.[1] Unintended oxidation of the catalyst or starting materials can halt the catalytic cycle.
-
-
Recommended Protocol for Optimization:
-
Verify Reagent Purity: Before starting, confirm the purity of your starting materials by NMR or LC-MS. Ensure solvents are rigorously dried, especially for moisture-sensitive reactions.[1]
-
Systematic Condition Screening: Conduct small-scale trial reactions to screen key parameters without committing large amounts of material.[1] A typical screening table is shown below.
-
Temperature Adjustment: Gradually increase the reaction temperature. If the reaction is stalling, a higher temperature might be necessary to overcome the activation barrier.[2]
-
Solvent Selection: The choice of solvent can influence reaction pathways.[2] For instance, in a denitrogenative transannulation reaction, a specific mixture of dichlorobenzene and dichloroethane was found to be crucial for achieving quantitative yields.[5]
-
Inert Atmosphere: If you suspect sensitivity to air or moisture, ensure your reaction is performed under a blanket of an inert gas like nitrogen or argon.[1]
-
Table 1: Example of Reaction Condition Optimization for a Ritter-Type Synthesis
This table, adapted from a study on a Bi(OTf)₃/p-TsOH catalyzed system, illustrates a systematic approach to improving yield by varying acid equivalents and temperature.[3]
| Entry | p-TsOH·H₂O (equiv) | Temperature (°C) | Catalyst (Bi(OTf)₃) | Yield (%) |
| 1 | 3.0 | 85 | 5 mol % | 38 |
| 2 | 3.0 | 100 | 5 mol % | ~45 |
| 3 | 3.0 | 150 | 5 mol % | ~50 |
| 4 | 5.0 | 150 | 5 mol % | 78 |
| 5 | 7.0 | 150 | 5 mol % | 49 |
| 6 | 7.5 | 150 | 5 mol % | 97 |
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products arises from competing reaction pathways. Improving selectivity requires adjusting conditions to favor the desired pathway kinetically or thermodynamically.[2]
-
Causality & Explanation:
-
Ambident Reactivity: Starting materials can often react at multiple sites. For example, in syntheses starting from 2-aminopropanediamide for other heterocycles, the trifunctional nature of the molecule can lead to various undesired products.[2] This principle applies to many precursors used for imidazo[1,5-a]pyridines.
-
Reaction Temperature: Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes disfavor the formation of these kinetic byproducts.[2] Conversely, some side products may be thermodynamically favored, requiring different strategies.
-
Stoichiometry and Order of Addition: The relative concentration of reactants at any given time can dictate the dominant reaction. For instance, dimerization of a starting material can be minimized by slowly adding it to the reaction mixture.[6]
-
Hydrolysis/Interception of Intermediates: In some reactions, key intermediates can be intercepted by nucleophiles (like water or an alcohol solvent) before the final cyclization can occur. This was observed in a Ritter-type synthesis where a nitrilium ion intermediate was hydrolyzed to a side product instead of cyclizing.[3]
-
-
Recommended Troubleshooting Steps:
-
Identify the Side Product: If possible, isolate and characterize the major side product(s) by NMR and MS. Understanding its structure provides crucial clues about the competing reaction pathway.
-
Adjust Reaction Temperature: Experiment with running the reaction at a lower temperature to see if byproduct formation decreases.[2]
-
Modify Stoichiometry: Vary the ratio of your reactants. Sometimes, using a slight excess of one reagent can push the reaction towards the desired product.[2]
-
Change the Order of Addition: Instead of combining all reagents at once, try adding one reactant dropwise to the mixture. This can maintain a low concentration of the added reagent and suppress side reactions like dimerization.[6]
-
Employ a Selective Catalyst: A catalyst can lower the activation energy of a specific pathway. Many modern syntheses of imidazo[1,5-a]pyridines rely on copper or iodine catalysts to selectively mediate C-N bond formation and subsequent cyclization.[5][9]
-
Q3: My cyclization reaction is stalling and fails to proceed to completion. What should I do?
An incomplete reaction suggests that the conditions are not sufficient to overcome the reaction's energy barrier or that a component has been consumed or deactivated.
-
Causality & Explanation:
-
Insufficient Energy Input: The intramolecular cyclization step can have a high activation energy, particularly if it involves forming a strained ring system or overcoming electronic deactivation from the pyridine ring.[6] The reaction may simply require more thermal energy (higher temperature) or a longer reaction time.
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may degrade over time or be poisoned by impurities in the starting materials or solvent.[1]
-
Reversible Reaction: The reaction may be reaching an equilibrium that lies unfavorably for the product. In such cases, one might need to remove a byproduct (e.g., water) to drive the reaction forward according to Le Châtelier's principle.
-
-
Recommended Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the reaction has indeed stalled and is not just slow.[2]
-
Increase Temperature/Time: The most straightforward approach is to increase the reaction temperature or allow it to run for a longer period.
-
Use a More Effective Catalyst: If a catalyst is being used, consider switching to a more active one. For example, while Brønsted acids can work, a Lewis acid or polyphosphoric acid (PPA) might be more effective at promoting difficult cyclizations.[6][10]
-
Re-evaluate Reagent Purity: As mentioned, impurities can halt a reaction. Re-purifying starting materials may be necessary.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in imidazo[1,5-a]pyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Imidazo[1,5-a]pyridine-1-carbonitrile: A Comparative Analysis
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] The addition of a carbonitrile group at the 1-position further enhances its utility as a versatile precursor for complex molecular architectures.[1] For researchers in drug development and materials science, the unambiguous determination of the three-dimensional structure of such compounds is not merely an academic exercise—it is a critical prerequisite for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials.
This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of small molecules, with a focus on the imidazo[1,5-a]pyridine framework. While X-ray crystallography remains the definitive method for solid-state structure determination, a comprehensive characterization relies on a suite of complementary techniques.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[1] It yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and understanding crystal packing forces.[1]
Key Crystallographic Data for an Imidazo[1,5-a]pyridine Derivative
To illustrate the richness of data obtained from a crystallographic experiment, the table below summarizes typical parameters for a substituted imidazo[1,5-a]pyridine derivative, based on published examples.[4][5]
| Parameter | Representative Value | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.1, 15.2, 18.5 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Causality in the Crystallography Workflow:
-
Crystal Growth: This is often the most challenging step. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical. The goal is to allow molecules to self-assemble into a highly ordered, single-crystal lattice, which is a prerequisite for obtaining sharp diffraction patterns.
-
Structure Solution: X-ray detectors only measure the intensity of diffracted beams, not their phase. This "phase problem" is a central challenge.[7] Computational methods, such as Direct Methods or the Patterson function, are used to generate an initial electron density map from which an atomic model can be built.
-
Structure Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities, as reflected in the R-factor.
Complementary and Alternative Techniques
While powerful, X-ray crystallography requires a single, well-ordered crystal and provides a static picture of the molecule in the solid state. Other techniques are essential for confirming the structure, assessing purity, and understanding its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the imidazo[1,5-a]pyridine scaffold, 1H and 13C NMR are indispensable.[1][9]
Key NMR Insights:
-
¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons of the imidazo[1,5-a]pyridine core typically appear in distinct regions of the spectrum.[1]
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals by revealing correlations between nuclei, which helps piece together the molecular structure.
Representative NMR Data for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative [1]
| Position | ¹H Chemical Shift (δ, ppm) (approx.) | ¹³C Chemical Shift (δ, ppm) (approx.) |
| C5 | ~8.2 (doublet) | ~121.0 |
| C6 | ~6.7 (triplet) | ~119.0 |
| C7 | ~7.5 (triplet) | ~129.0 |
| C8 | ~7.6 (doublet) | ~120.0 |
| -CN | - | ~116.0 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[10] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.[1][10] This serves as a fundamental confirmation of the molecular identity and purity. While MS can provide structural clues through fragmentation analysis, it does not provide the detailed 3D structural information that crystallography or NMR does.[10][11]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become powerful predictive tools in chemical research.[12][13][14] They can be used to:
-
Predict Molecular Geometries: Calculate the lowest energy conformation of a molecule, which can be compared with experimental X-ray data.[15][16]
-
Simulate Spectroscopic Properties: Predict NMR chemical shifts and IR frequencies, aiding in the interpretation of experimental spectra.[15]
-
Elucidate Reaction Mechanisms: Investigate reaction pathways and transition states, providing insights that are difficult to obtain experimentally.[14]
Computational chemistry complements experimental techniques by providing a theoretical framework for rationalizing observed properties and guiding further research.[12][15]
A Holistic Approach to Structural Elucidation
In modern drug development and materials science, no single technique is used in isolation. Instead, a synergistic approach is employed to build a comprehensive and self-validating picture of a new chemical entity.
Caption: Integrated workflow for comprehensive molecular structure confirmation.
Comparison of Key Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | 3D atomic coordinates in solid state | Connectivity & 3D structure in solution | Molecular weight & elemental formula | Predicted structure & properties |
| Sample Requirement | High-quality single crystal | Soluble compound (~1-5 mg) | Small amount (~µg-ng) | None (in silico) |
| Key Strength | Unambiguous 3D structure, stereochemistry, and packing | Information on solution-state conformation and dynamics | High sensitivity and accuracy for formula determination | Predictive power, mechanistic insight |
| Key Limitation | Crystal growth can be a major bottleneck; static picture | Can be complex for large or highly symmetric molecules | Limited 3D structural information | Relies on approximations; requires experimental validation |
Conclusion
For novel compounds based on the imidazo[1,5-a]pyridine-1-carbonitrile scaffold, a multi-technique approach is essential for unequivocal structure determination. X-ray crystallography stands as the ultimate arbiter for the solid-state structure, providing a level of detail that is unmatched by other methods.[1][8] However, its findings must be corroborated by NMR spectroscopy to confirm the structure's integrity in solution and by mass spectrometry to verify the elemental composition.[17] Finally, computational chemistry provides a theoretical foundation that links these experimental observations, enabling a deeper understanding of the molecule's properties and reactivity.[12][14] Together, these methods form a self-validating system that ensures the scientific integrity required for advancing drug discovery and materials science.
References
- Walsh Medical Media. (2025, March 21).
- Tewari, D. (2024, August 19). An Over View of Computational Chemistry.
- J-STAR Research.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- Analytical Chemistry. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules.
- Fiveable. (2025, August 15). Computational chemistry and molecular modeling.
- Journal of Science on Integration and Human Development. The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
- SelectScience.
- Bioanalysis Zone. Small molecule analysis using MS.
- Benchchem. Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3.
- Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates.
- La Trobe University. (2025, November 28).
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
- Neda, I., et al. (n.d.).
- Thermo Fisher Scientific. (2018, November 27).
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16, 5653-5660.
- SpectraBase. imidazo[1,5-a]pyridine.
- Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
- Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Chemistry Stack Exchange. (2017, September 12).
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Esken, R., et al. (n.d.). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PMC.
- Cavinato, L. M., et al. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
- Rakshit, A., et al. (2021, November 1). Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. The Journal of Organic Chemistry.
- ChemicalBook. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
- PubChem. Imidazo[1,5-a]pyridine-7-carbonitrile (C8H5N3).
- MDPI. (2023, April 25). Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence.
- SciSpace. (2019, October 18). The crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl).
- Re3data.org.
- ResearchGate.
- MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
- PMC. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2.
- Maastricht University Library.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. scispace.com [scispace.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. zefsci.com [zefsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. grnjournal.us [grnjournal.us]
- 15. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 16. fiveable.me [fiveable.me]
- 17. latrobe.edu.au [latrobe.edu.au]
Imidazo[1,5-a]pyridine-1-carbonitrile vs. indole-3-carbonitrile bioactivity comparison
An in-depth analysis of heterocyclic scaffolds is fundamental to modern drug discovery. As a Senior Application Scientist, I frequently evaluate the strategic replacement of classical pharmacophores to overcome pharmacokinetic liabilities or to pivot target selectivity. This guide provides a rigorous, data-driven comparison between a classical scaffold—indole-3-carbonitrile —and its non-classical bioisostere, imidazo[1,5-a]pyridine-1-carbonitrile .
By dissecting their structural logic, divergent signaling pathways, and validated experimental workflows, this guide serves as a comprehensive resource for researchers optimizing lead compounds in oncology, neurodegeneration, and cardiovascular disease.
The Bioisosteric Paradigm: Structural Logic & Target Divergence
The indole ring is one of the most privileged scaffolds in medicinal chemistry, primarily because its N-H group acts as a potent hydrogen-bond donor, perfectly suited for the ATP-binding hinge region of various kinases[1]. Indole-3-carbonitrile (CAS 5457-28-3) leverages this property, alongside the electron-withdrawing cyano group, to act as a potent inhibitor of kinases like DYRK1A and TRK, as well as enzymes like IMPDH[1][2][3].
However, classical indoles often suffer from rapid phase I metabolism and poor solubility. Enter imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) . By shifting the nitrogen atom to a bridgehead position, this non-classical bioisostere eliminates the traditional N-H hydrogen bond donor[4]. This profound electronic shift alters the molecule's dipole moment, enhances its lipophilicity, and completely redirects its pharmacological targeting landscape. Instead of binding to kinase hinge regions, the imidazo[1,5-a]pyridine core excels at modulating G-protein coupled receptors (e.g., 5-HT4R partial agonism) and allosterically activating enzymes like Soluble Guanylate Cyclase (sGC)[5][6].
Logical relationship mapping of scaffold bioisosterism to target divergence.
Divergent Signaling Pathways
The biological utility of these two carbonitriles is best understood through the distinct intracellular pathways they modulate.
-
Indole-3-carbonitrile in Oncology & Neurobiology: Derivatives like compound C11 target Tropomyosin receptor kinase (TRK) fusions, arresting the cell cycle and triggering apoptosis in cancer models[2]. In neurobiology, fragment-based drug design has utilized the indole-3-carbonitrile core to inhibit DYRK1A, a kinase implicated in Down syndrome and the hyperphosphorylation of Tau proteins in Alzheimer's disease[1].
-
Imidazo[1,5-a]pyridine-1-carbonitrile in Cognition & Vasodilation: This scaffold is heavily utilized to design 5-HT4 receptor partial agonists. By replacing the benzimidazolone core with imidazo[1,5-a]pyridine, researchers achieve high brain penetrance to stimulate acetylcholine release, offering symptomatic relief in Alzheimer's disease[6]. Furthermore, its derivatives act as sGC activators, driving cGMP production for cardiovascular indications[5].
Divergent intracellular signaling pathways modulated by the two carbonitrile scaffolds.
Quantitative Data Comparison
To facilitate objective lead selection, the following table summarizes the physicochemical and bioactivity metrics of both scaffolds.
| Property / Metric | Imidazo[1,5-a]pyridine-1-carbonitrile | Indole-3-carbonitrile |
| CAS Number | 119448-88-3[5] | 5457-28-3[3] |
| Primary Targets | sGC (Activator), 5-HT4R (Agonist)[5][6] | DYRK1A, TRK, IMPDH (Inhibitors)[1][2][3] |
| Key Disease Areas | Alzheimer's, Cardiovascular, Cancer[5][6] | Down Syndrome, Alzheimer's, Cancer[1][2] |
| Electronic Profile | Nitrogen-bridged, highly fluorescent (AIE)[5] | Electron-rich aromatic, non-fluorescent baseline[3] |
| Metabolic Stability | High brain permeability, ideal phase I stability[4] | Variable; optimized derivatives (e.g., C11) show |
| Bioisosteric Role | Non-classical isostere for indole/benzimidazole[4][6] | Classical foundational scaffold[3] |
Experimental Methodologies & Self-Validating Protocols
A robust drug discovery program relies on self-validating experimental systems. Below are the standard operating procedures for synthesizing the scaffolds and evaluating their bioactivity, complete with the causality behind critical experimental choices.
Protocol A: Synthesis of 3-Cyanoindole via Direct Cyanation
Causality: Traditional cyanation requires multi-step pre-halogenation. The choice of Copper(I) iodide (CuI) as a catalyst allows for direct cross-dehydrogenative coupling. CuI specifically activates the nitrile source (benzyl cyanide), facilitating nucleophilic attack at the inherently electron-rich C3 position of the indole ring[3].
Step-by-Step Workflow:
-
Reaction Setup: In a dry reaction vessel, combine indole, benzyl cyanide, and CuI in a strict 1:1.5:1.5 molar ratio[3].
-
Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) until all reactants are fully dissolved. DMSO is chosen for its ability to stabilize the copper intermediate[3].
-
Thermal Activation: Heat the mixture in an oil bath at 110–120 °C with continuous magnetic stirring for 30–34 hours[3].
-
Quenching & Extraction: Cool to room temperature, quench with deionized water, and extract the organic layer using dichloromethane (DCM).
-
Self-Validation (QC): Purify via silica gel column chromatography. Validate purity using HPLC (must be >98%). Confirm regioselectivity via
H-NMR (look for the disappearance of the C3-H proton and the retention of the C2-H singlet at ~8.0 ppm).
Protocol B: In Vitro DYRK1A Kinase Inhibition Assay
Causality: To ensure the assay accurately reflects competitive inhibition, the ATP concentration must be strictly calibrated to the apparent Michaelis constant (
Step-by-Step Workflow:
-
Preparation: Prepare a serial dilution of the indole-3-carbonitrile derivative (0.1 nM to 10 µM) in assay buffer containing 1% DMSO[1].
-
Incubation: Incubate recombinant human DYRK1A protein with the substrate peptide and the inhibitor for 15 minutes at room temperature to allow for binding equilibrium[1].
-
Initiation: Add ATP (at exactly its
concentration) to initiate the phosphorylation reaction. -
Detection & Validation: Measure residual kinase activity using a FRET-based or radiometric readout. Calculate the
using a 4-parameter logistic regression model. A known DYRK1A inhibitor (e.g., INDY or harmine) must be run in parallel as a positive control to validate assay sensitivity[1][7].
Self-validating experimental workflow for carbonitrile derivative screening.
References
-
Benchchem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3". Available at: 5
-
NIH PMC. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design". Available at: 1
-
NIH PMC. "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications". Available at: 4
-
ResearchGate. "Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease". Available at: 6
-
PubMed. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors". Available at: 2
-
Benchchem. "An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3)". Available at:3
Sources
- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Imidazo[1,5-a]pyridine-1-carbonitrile via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous validation of compound purity is a cornerstone of scientific rigor and regulatory compliance. Imidazo[1,5-a]pyridine-1-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science, is no exception. Its versatile applications demand a robust and reliable analytical methodology to ensure the integrity of experimental data and the safety of potential therapeutic agents. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of imidazo[1,5-a]pyridine-1-carbonitrile, alongside a critical evaluation of alternative analytical techniques. As Senior Application Scientists, we present not just a protocol, but a comprehensive framework for making informed decisions in your analytical workflow, grounded in established scientific principles and field-proven insights.
The Critical Role of Purity in Drug Discovery
The imidazo[1,5-a]pyridine core is a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The presence of impurities, even in trace amounts, can have profound and often unpredictable consequences, ranging from altered pharmacological profiles to outright toxicity. Therefore, the ability to accurately and precisely determine the purity of imidazo[1,5-a]pyridine-1-carbonitrile is not merely a quality control measure; it is a fundamental prerequisite for advancing a compound through the drug discovery pipeline.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for the purity determination of a vast array of organic molecules, including nitrogen-containing heterocycles.[2] Its widespread adoption is a testament to its versatility, robustness, and high resolving power. The separation mechanism in RP-HPLC is predicated on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. More hydrophobic compounds exhibit stronger interactions with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.
Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method is a systematic process, with each parameter carefully selected to achieve optimal separation and detection. For imidazo[1,5-a]pyridine-1-carbonitrile, the following considerations are paramount:
-
Column Chemistry: A C18 stationary phase is the logical starting point due to the moderate polarity of the imidazo[1,5-a]pyridine core. The cyano group adds a degree of polarity, making a well-end-capped C18 column a suitable choice to achieve a balance of retention and peak shape.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is the standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The inclusion of a small percentage of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial.[2] For nitrogen-containing heterocycles, which can possess basic character, an acidic mobile phase protonates the basic sites, leading to improved peak symmetry and reproducibility by minimizing undesirable interactions with residual silanols on the stationary phase.
-
Detection Wavelength: The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and exhibit strong UV absorbance due to π-π* transitions within the aromatic system.[1] The UV-Vis absorption spectrum of related imidazo[1,5-a]pyridine compounds typically displays multiple absorption bands, with significant absorbance often observed in the 320-380 nm range. A wavelength of approximately 254 nm is also a common choice for aromatic compounds, providing a good general-purpose detection wavelength. For optimal sensitivity for imidazo[1,5-a]pyridine-1-carbonitrile, it is recommended to determine the wavelength of maximum absorbance (λmax) experimentally by running a UV scan of a standard solution.
Experimental Protocol: A Validated HPLC Method for Imidazo[1,5-a]pyridine-1-carbonitrile Purity
This protocol outlines a robust and self-validating HPLC method for the routine purity analysis of imidazo[1,5-a]pyridine-1-carbonitrile.
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined experimentally) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation
-
Accurately weigh approximately 1 mg of the imidazo[1,5-a]pyridine-1-carbonitrile sample.
-
Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Sources
Spectroscopic Comparison of Imidazo[1,5-a]pyridine-1-carbonitrile and Its Isomers: A Technical Guide
The imidazo[1,5-a]pyridine scaffold is a privileged, 10-π electron nitrogen-bridged bicyclic system that bridges the gap between medicinal chemistry and advanced optoelectronics . The introduction of an electron-withdrawing carbonitrile (cyano) group fundamentally alters the electronic landscape of this core. However, the exact positioning of this moiety—and the specific isomeric framework of the core itself—dictates the resulting photophysical and spectroscopic properties.
This guide provides an objective, data-driven comparison of imidazo[1,5-a]pyridine-1-carbonitrile , its regioisomer imidazo[1,5-a]pyridine-3-carbonitrile , and its structural isomer imidazo[1,2-a]pyridine-3-carbonitrile .
Structural & Electronic Causality
To understand the spectroscopic divergence among these isomers, we must analyze the causality behind their electronic transitions.
-
Structural Isomerism (Imidazo[1,5-a] vs. Imidazo[1,2-a]): The nitrogen position dictates the donor strength of the core. Imidazo[1,5-a]pyridine acts as a strong electron donor, displaying cyanine-like characteristics with intense absorption and high fluorescence quantum yields. In contrast, the imidazo[1,2-a]pyridine isomer exhibits a purely dipolar nature, resulting in broader absorption bands, weaker solution-state fluorescence, and pronounced solvatochromism .
Caption: Logical relationship of isomer structure and cyano position on photophysical properties.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the definitive tool for assigning the regiochemistry of the cyano group. The electron-withdrawing nature of the nitrile group heavily deshields the adjacent protons and carbons .
| Isomer | ¹H NMR Characteristic Shifts (δ, ppm) | ¹³C NMR Characteristic Shifts (δ, ppm) | Diagnostic Feature |
| Imidazo[1,5-a]pyridine-1-carbonitrile | C3-H: ~8.10 - 8.30 (s) | C1: ~117.0, -C≡N: ~115.5 | Strong deshielding of the C8 proton due to proximity to the C1-cyano group. |
| Imidazo[1,5-a]pyridine-3-carbonitrile | C1-H: ~7.60 - 7.80 (s) | C3: ~120.5, -C≡N: ~114.0 | Absence of the C3 proton singlet; C1 proton resonates further upfield than C3-H in the 1-isomer. |
| Imidazo[1,2-a]pyridine-3-carbonitrile | C2-H: ~8.40 (s) | C3: ~118.0, -C≡N: ~113.5 | Distinct coupling pattern of the pyridine ring protons due to the altered bridgehead nitrogen position. |
UV-Vis and Fluorescence Photophysics
The photophysical behavior of these isomers dictates their application. Imidazo[1,5-a]pyridines are inherently highly fluorescent, but the position of the cyano group and the isomeric core structure drastically shift the emission maxima and efficiency .
| Compound Class (Representative Derivatives) | Absorbance λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| 1-Cyano-imidazo[1,5-a]pyridines | 340 - 360 | 450 - 480 (Blue-Green) | ~6,500 - 7,500 | 0.35 - 0.50 |
| 3-Cyano-imidazo[1,5-a]pyridines | 330 - 350 | 430 - 460 (Deep Blue) | ~6,000 - 7,000 | 0.20 - 0.40 |
| 3-Cyano-imidazo[1,2-a]pyridines | 360 - 390 (Broad) | 500 - 550 (Solvent dependent) | > 8,000 | < 0.05 (in solution) |
Data summarized from generalized structure-property relationships in DCM/PBS solvents.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols utilize internal validation steps to confirm structural identity and quantify photophysical performance.
Protocol A: Structural Elucidation via 2D NMR
Relying solely on 1D ¹H NMR can lead to misassignment of regioisomers. A self-validating NMR protocol must include heteronuclear correlation.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent is anhydrous to prevent exchangeable proton interference .
-
1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Validation checkpoint: Verify the integration of the imidazole ring proton (1H) against the pyridine ring protons (4H).
-
2D HMQC/HSQC: Run a Heteronuclear Multiple Quantum Coherence experiment.
-
Causality & Assignment: Use the HMQC data to map the isolated singlet proton to its directly attached carbon. If the carbon shift is ~120 ppm, the proton is at C3 (indicating a 1-carbonitrile isomer). If the carbon shift is ~117 ppm, the proton is at C1 (indicating a 3-carbonitrile isomer).
Protocol B: Absolute Quantum Yield Determination
Relative quantum yield measurements (using standards like quinine sulfate) are prone to refractive index errors. Absolute measurement via an integrating sphere is the authoritative standard.
-
Solution Preparation: Prepare a 10 μM solution of the carbonitrile isomer in spectroscopic grade dichloromethane (DCM). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches fluorescence.
-
Absorption Profiling: Record the UV-Vis spectrum from 250 nm to 600 nm. Validation checkpoint: Ensure the optical density (OD) at the excitation wavelength is below 0.1 to prevent inner-filter effects.
-
Integrating Sphere Measurement: Place the cuvette in a spectrofluorometer equipped with an integrating sphere (e.g., Quanta-φ).
-
Excitation & Capture: Excite the sample at its λ_max. The software calculates the absolute quantum yield (Φ_f) by taking the ratio of photons emitted to photons absorbed, factoring out the scattering profile of the blank solvent.
Caption: Self-validating experimental workflow for the spectroscopic characterization of isomers.
References
-
MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family". Molecules. URL: [Link]
-
R Discovery / CCS Chem. "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes". Chinese Chemical Society. URL: [Link]
-
AperTO - Università di Torino. "New substituted imidazo[1,5-a]pyridines and imidazo[5,1-a]isoquinolines...". Archivio Istituzionale Open Access. URL: [Link]
-
NIH PubMed Central. "Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation". National Institutes of Health. URL:[Link]
Benchmarking synthetic routes for imidazo[1,5-a]pyridine-1-carbonitrile
Benchmarking Synthetic Routes for Imidazo[1,5-a]pyridine-1-carbonitrile: A Comprehensive Guide
Executive Summary
Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is a highly privileged, nitrogen-bridged heterocyclic scaffold. The electron-withdrawing cyano group at the C1 position significantly enhances its utility, making it a critical precursor for pharmaceuticals (e.g., soluble guanylate cyclase activators, fungicidal agents) and advanced materials (e.g., OLEDs, aggregation-induced emission sensors)[1],[2].
As a Senior Application Scientist, I have evaluated the evolution of synthetic methodologies for this core. Historically, chemists relied on harsh cyclocondensation reactions or toxic transition-metal-catalyzed cyanations[1],[3]. Today, the paradigm has shifted toward metal-free oxidative condensations and state-of-the-art electrochemical multicomponent annulations[4],[5]. This guide objectively benchmarks these routes, providing the mechanistic causality and validated protocols necessary for seamless laboratory implementation.
Visualizing the Synthetic Landscape
Fig 1: High-level comparison of the three primary synthetic routes to the 1-carbonitrile scaffold.
Route Analysis & Mechanistic Causality
Route A: Classical Palladium-Catalyzed Cyanation
The traditional approach involves the cyanation of a pre-formed 1-bromo or 1-iodo-imidazo[1,5-a]pyridine. This is typically achieved using Zinc Cyanide (
-
The Causality of Reagent Selection: The cyanation of electron-rich imidazopyridines is notoriously prone to catalyst deactivation. DPPF is selected because its large bite angle stabilizes the palladium intermediate during the challenging reductive elimination step, preventing the precipitation of palladium black[3].
-
Drawbacks: High toxicity of
and the requirement for rigorous metal scavenging post-reaction limit its appeal for pharmaceutical scale-up.
Route B: Metal-Free Oxidative Condensation
A modern, highly efficient route converts imidazo[1,5-a]pyridine-1-carbaldehyde directly to the carbonitrile using Ammonium Acetate (
-
The Causality of Reagent Selection:
acts as a mild, non-toxic nitrogen source, forming a transient imine/hydrazone-like intermediate. BAIB, a hypervalent iodine reagent, is chosen because it facilitates a rapid, two-electron oxidation sequence without the need for transition metals or harsh oxidants like TEMPO[4].
Route C: Electrochemical Multicomponent Annulation (State-of-the-Art)
The most advanced methodology bypasses pre-functionalized imidazopyridines entirely. It utilizes an undivided electrochemical cell to couple pyridine-2-carbaldehydes, amines (or
-
The Causality of Reagent Selection:
is a bench-stable, low-toxicity salt. Under constant current (galvanostatic) conditions, the thiocyanate anion undergoes anodic oxidation to generate the active cyanating species in situ. This species immediately attacks the transient imine formed by the aldehyde and amine. A subsequent Shono-type anodic oxidation drives a 5-endo-trig cyclization to form the final aromatic core[5].
Fig 2: Mechanistic pathway of the state-of-the-art electrochemical multicomponent annulation.
Quantitative Benchmarking Data
The following table synthesizes the operational metrics of the three routes to guide your synthetic planning:
| Parameter | Route A: Pd-Catalyzed Cyanation | Route B: Metal-Free Oxidation | Route C: Electrochemical Annulation |
| Primary Precursors | 1-Halo-imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine-1-carbaldehyde | Pyridine-2-carbaldehyde + Amine |
| Cyanide/Nitrogen Source | |||
| Catalyst / Oxidant | Anodic Oxidation ( | ||
| Typical Yield Range | 70% - 85% | 80% - 95% | 65% - 80% |
| Reaction Time | 12 - 18 hours | 1 - 4 hours | 4 - 8 hours |
| Scalability | Moderate (Requires metal scavenging) | High (Simple aqueous workup) | High (Adaptable to flow-cells) |
| Green Chemistry Profile | Low | Moderate | High |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Metal-Free Oxidative Condensation (Route B)
Adapted from the optimized conditions for heteroaryl carbaldehydes[4].
-
Preparation: To a 4 mL reaction vial equipped with a magnetic stirring bar, add imidazo[1,5-a]pyridine-1-carbaldehyde (0.538 mmol).
-
Reagent Addition: Sequentially add
(1.05 equiv) and (1.05 equiv). -
Solvent Integration: Suspend the mixture in 1,2-dichloroethane (1,2-DCE) to achieve a 0.3 M concentration. Causality: 1,2-DCE is selected because it effectively solubilizes the hypervalent iodine reagent without participating in competing oxidation side-reactions.
-
Execution: Seal the vial and stir at 40 °C for 1 hour.
-
Self-Validation Check: Monitor the reaction via TLC (UV active). The complete disappearance of the distinct aldehyde spot and a visible color change in the solution validate the completion of the condensation-oxidation sequence.
-
Workup: Quench with water, extract with dichloromethane, dry over
, and purify via flash chromatography.
Protocol 2: Electrochemical Multicomponent Annulation (Route C)
Adapted from the electrochemically mediated cyanation/annulation process[5],[2].
-
Cell Setup: Utilize an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode. Causality: An undivided cell is mandatory here because the anodic generation of
and the imine formation must happen concurrently in the same micro-environment. -
Reaction Mixture: Dissolve pyridine-2-carbaldehyde (1.0 mmol), the chosen amine/
-amino ester (1.0 mmol), and (2.0 mmol) in a suitable solvent mixture (e.g., DMSO/MeOH). Add a supporting electrolyte (e.g., , 0.1 M). -
Electrolysis: Apply a constant current (galvanostatic conditions, typically 10-15 mA) at ambient temperature.
-
Self-Validation Check: Employ Cyclic Voltammetry (CV) to monitor the reaction. The emergence of an oxidation peak corresponding to the imine intermediate, followed by its gradual dampening as the Shono-type cyclization proceeds, provides real-time mechanistic validation[5].
-
Workup: Upon passage of the required charge (typically 4-6 F/mol), remove the solvent under reduced pressure, dilute with brine, extract with EtOAc, and purify via column chromatography.
References
-
Benchchem. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3.[1] URL:
-
Google Patents. US9365574B2 - Soluble guanylate cyclase activators.[3] URL:
-
OSTI.GOV. Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles.[4] URL:
-
PubMed / Wiley-VCH. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source.[5] URL:
-
RSC Publishing. ORGANIC CHEMISTRY - Electrochemical generation of a cyanating reagent from SCN anions.[2] URL:
Sources
- 1. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3 [benchchem.com]
- 2. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. US9365574B2 - Soluble guanylate cyclase activators - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
